Influenza virus-IN-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H26F2N4O7S |
|---|---|
Molecular Weight |
612.6 g/mol |
IUPAC Name |
[(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-5-methoxyimino-9,12-dioxo-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C29H26F2N4O7S/c1-39-29(38)42-15-41-27-21(36)10-12-34-26(27)28(37)33-11-9-16(32-40-2)13-23(33)35(34)25-17-7-8-20(30)24(31)19(17)14-43-22-6-4-3-5-18(22)25/h3-8,10,12,23,25H,9,11,13-15H2,1-2H3/b32-16+/t23-,25+/m1/s1 |
InChI Key |
LIEIEOBOSGFZND-QAGUFXDKSA-N |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CC/C(=N\OC)/C[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCC(=NOC)CC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Influenza Virus-IN-7: A Technical Overview of a Novel Cap-Dependent Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza virus continues to pose a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. A promising new agent, identified as Influenza virus-IN-7, has emerged as a potent, orally active inhibitor of the influenza virus cap-dependent endonuclease. This enzyme is a critical component of the viral RNA polymerase complex, essential for viral transcription and replication. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available preclinical data. It includes a detailed explanation of its molecular target, a summary of its in vitro and in vivo efficacy, representative experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein[1]. This enzyme is essential for the "cap-snatching" process, a unique mechanism whereby the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs[2][3][4]. By inhibiting this crucial step, this compound effectively blocks viral gene expression and replication. The compound has demonstrated potent antiviral activity against influenza A virus in both cell-based assays and animal models[1].
Core Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2[2]. The cap-dependent endonuclease (CEN) activity resides within the N-terminal domain of the PA subunit[3][4]. The cap-snatching mechanism is initiated by the PB2 subunit binding to the 5' cap of host pre-mRNAs. Subsequently, the PA subunit's endonuclease function cleaves the host mRNA 10-13 nucleotides downstream from the cap[2]. These capped fragments then serve as primers for the PB1 subunit, the RNA polymerase, to initiate transcription of the viral genome.
This compound acts as a direct inhibitor of this PA endonuclease activity. By binding to the active site of the endonuclease, it prevents the cleavage of host pre-mRNAs, thereby depriving the viral polymerase of the necessary primers for transcription. This leads to a complete shutdown of viral protein synthesis and, consequently, the production of new viral particles.
Figure 1. Signaling pathway of influenza virus cap-snatching and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Influenza A/Weiss/43(H1N1) | MDCK | <5 | >1000 | >200 | [1] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Virus Strain | Dosage | Administration Route | Outcome | Reference |
| This compound | Mouse | WSN/33 (H1N1) | 5 mg/kg (twice daily for 5 days) | Intragastric (i.g.) | Significantly improved survival rate | [1] |
Detailed Experimental Protocols
The following are representative, detailed protocols for the types of experiments used to characterize the antiviral activity of compounds like this compound.
In Vitro Efficacy and Cytotoxicity Assays
Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. The influenza A/Weiss/43 (H1N1) virus stock is propagated in MDCK cells in the presence of TPCK-treated trypsin and titrated by plaque assay to determine the plaque-forming units (PFU)/mL.
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-trypsin).
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in the presence of the various concentrations of the compound or a vehicle control.
-
After a 1-hour adsorption period at 37°C, remove the inoculum and overlay the cells with a medium containing 0.6% agarose and the corresponding concentration of the compound.
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC50 value, the concentration of the compound that inhibits plaque formation by 50% compared to the vehicle control, is calculated using a dose-response curve fitting software.
-
Seed MDCK cells in a 96-well plate.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours at 37°C.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.
Figure 2. Workflow for determining the in vitro efficacy (EC50) and cytotoxicity (CC50) of this compound.
In Vivo Efficacy Study in a Mouse Model
Female BALB/c mice (6-8 weeks old) are used for the study. The animals are housed in a BSL-2 facility with ad libitum access to food and water. All animal procedures are performed in accordance with institutional guidelines.
-
Mice are anesthetized and intranasally infected with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza A/WSN/33 (H1N1) virus.
-
The treatment group receives this compound at a dose of 5 mg/kg administered intragastrically twice daily for 5 days, starting 4 hours post-infection.
-
The control group receives a vehicle control on the same schedule.
-
A positive control group may be included, receiving a known effective antiviral agent.
-
Mice are monitored daily for body weight changes and survival for a period of 14 days post-infection.
-
The primary endpoint is the survival rate.
-
Secondary endpoints can include changes in body weight and lung viral titers at specific time points. For lung viral titer determination, a separate cohort of mice is euthanized at designated days post-infection, and their lungs are harvested for virus quantification by plaque assay.
Figure 3. Logical workflow of the in vivo efficacy study of this compound in a mouse model.
Conclusion and Future Directions
This compound represents a promising new class of antiviral agents that target the highly conserved cap-dependent endonuclease of the influenza virus. Its potent in vitro activity and in vivo efficacy in a mouse model highlight its potential as a therapeutic candidate. The high selectivity index suggests a favorable safety profile. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy against a broader range of influenza virus strains, including clinical isolates and drug-resistant variants. The detailed mechanistic understanding and robust preclinical data package will be crucial for its advancement into clinical development.
References
Unveiling Influenza Virus-IN-7: A Technical Guide to a Novel Cap-Dependent Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless global health threat posed by seasonal and pandemic influenza necessitates the continued development of novel antiviral therapeutics with diverse mechanisms of action. A critical target in the influenza virus replication cycle is the cap-dependent endonuclease, an essential component of the viral RNA polymerase complex responsible for the "cap-snatching" process. This mechanism allows the virus to cleave the 5' caps of host pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity is a validated and promising strategy for combating influenza A and B viruses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel and potent cap-dependent endonuclease inhibitor, designated as Influenza virus-IN-7.
Discovery of this compound
This compound, also referred to as "Example 16" in patent literature, is an orally active small molecule inhibitor of the influenza virus cap-dependent endonuclease[1]. Its discovery stems from research efforts to identify new chemical entities with potent anti-influenza activity. The compound is commercially available for research purposes under the catalog number HY-B2060.
Biological Activity
This compound has demonstrated potent and selective antiviral activity in both in vitro and in vivo models. The key quantitative data for its biological activity are summarized in the table below.
| Parameter | Virus Strain | Cell Line | Value |
| EC50 | Influenza A/Weiss/43(H1N1) | MDCK | <5 nM |
| CC50 | - | MDCK | >1000 nM |
Table 1: In Vitro Activity of this compound. The EC50 (50% effective concentration) represents the concentration of the compound that inhibits viral replication by 50%. The CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. A high therapeutic index, indicated by a large difference between CC50 and EC50, suggests that the compound is selective for its viral target with minimal host cell toxicity.
In a murine model of influenza infection with the WSN/33 (H1N1) strain, oral administration of this compound at a dose of 5 mg/kg, given twice daily for five days, resulted in a significant improvement in the survival rate of the infected mice[1].
Mechanism of Action: Targeting Cap-Dependent Endonuclease
The primary mechanism of action of this compound is the inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This inhibition prevents the virus from cleaving host pre-mRNAs, thereby blocking the initiation of viral mRNA synthesis and subsequent viral replication.
Figure 1: Influenza Virus Cap-Snatching Mechanism and Inhibition by this compound. This diagram illustrates the key steps of the influenza virus cap-snatching process within the host cell nucleus and the inhibitory action of this compound on the PA subunit's endonuclease activity.
Synthesis
The detailed synthesis of this compound is described in patent CN114315827A. While the full, step-by-step proprietary synthesis protocol is beyond the scope of this guide, a generalized workflow can be conceptualized based on the known structure of the molecule and common organic synthesis methodologies for similar heterocyclic compounds.
Figure 2: Generalized Synthetic Workflow for this compound. The synthesis likely involves a multi-step sequence starting from commercially available reagents, proceeding through key intermediates via coupling reactions, and concluding with final modifications and purification to yield the active compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors like this compound.
Cap-Dependent Endonuclease Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of the compound on the endonuclease activity of the influenza virus PA subunit.
-
Objective: To determine the IC50 (50% inhibitory concentration) of this compound against the cap-dependent endonuclease.
-
Materials:
-
Recombinant influenza virus PA subunit.
-
A short, 5'-capped and radiolabeled or fluorescently-labeled RNA substrate.
-
Reaction buffer containing MnCl2.
-
This compound at various concentrations.
-
Denaturing polyacrylamide gel or other suitable detection system.
-
-
Procedure:
-
The recombinant PA subunit is pre-incubated with varying concentrations of this compound in the reaction buffer.
-
The cap-labeled RNA substrate is added to initiate the endonuclease reaction.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
The reaction is stopped, and the RNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The cleavage products are visualized and quantified using a phosphorimager or fluorescence scanner.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of the compound required to inhibit influenza virus replication in a cellular context.
-
Objective: To determine the EC50 of this compound against a specific influenza virus strain.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza A/Weiss/43(H1N1) virus stock.
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
A method for quantifying viral replication (e.g., quantitative PCR for viral RNA, enzyme-linked immunosorbent assay (ELISA) for viral proteins, or a cell viability assay).
-
-
Procedure:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed and infected with a known titer of the influenza virus.
-
After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are washed.
-
Cell culture medium containing serial dilutions of this compound is added to the wells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
The extent of viral replication is quantified using the chosen method.
-
The EC50 value is determined by fitting the dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the compound to the host cells.
-
Objective: To determine the CC50 of this compound in MDCK cells.
-
Materials:
-
MDCK cells.
-
Cell culture medium.
-
This compound at various concentrations.
-
A cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content).
-
-
Procedure:
-
MDCK cells are seeded in 96-well plates.
-
Serial dilutions of this compound are added to the cells.
-
The plates are incubated for the same duration as the antiviral assay.
-
The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured to determine the percentage of viable cells relative to untreated controls.
-
The CC50 value is calculated from the dose-response curve.
-
Figure 3: Experimental Workflow for EC50 Determination. This flowchart outlines the key steps in the cell-based assay to determine the 50% effective concentration of this compound.
Conclusion
This compound is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease with promising in vitro and in vivo activity. Its novel mechanism of action makes it a valuable candidate for further preclinical and clinical development, potentially as a standalone therapy or in combination with other anti-influenza agents that target different stages of the viral life cycle. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other next-generation influenza inhibitors.
References
Technical Guide: Target Identification of Influenza Virus-IN-7 in Influenza A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral therapeutics. A promising strategy is the targeting of essential viral enzymes, such as the cap-dependent endonuclease, to inhibit viral replication. This technical guide provides an in-depth overview of Influenza virus-IN-7, a potent and orally active inhibitor of the influenza A cap-dependent endonuclease. This document details the compound's mechanism of action, summarizes its antiviral activity in structured tables, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Influenza A and the Cap-Dependent Endonuclease Target
Influenza A virus, a member of the Orthomyxoviridae family, possesses a segmented, negative-sense RNA genome. For viral replication, the virus is dependent on the host cell's machinery to synthesize its own proteins. A critical step in this process is the transcription of viral RNA into messenger RNA (mRNA) that can be translated by host ribosomes. To achieve this, the influenza virus RNA-dependent RNA polymerase (RdRp) complex utilizes a unique mechanism known as "cap-snatching."
The RdRp complex, consisting of three subunits (PA, PB1, and PB2), binds to the 5' cap of host pre-mRNAs. The cap-dependent endonuclease, located in the PA subunit, then cleaves the host mRNA 10-13 nucleotides downstream of the cap. This capped fragment is subsequently used as a primer for the synthesis of viral mRNA. This process is essential for the initiation of viral transcription and represents an attractive target for antiviral drug development.
This compound: A Cap-Dependent Endonuclease Inhibitor
This compound (also referred to as Example 16 in patent CN114315827A) is a small molecule inhibitor designed to target the cap-dependent endonuclease activity of the influenza A virus. By inhibiting this enzyme, this compound prevents the generation of capped primers necessary for viral mRNA synthesis, thereby halting viral replication.
Mechanism of Action
The cap-dependent endonuclease active site contains essential divalent metal ions (typically Mn²⁺ or Mg²⁺) for its catalytic activity. This compound is designed to chelate these metal ions, effectively inactivating the enzyme and blocking the cap-snatching process.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in vitro and in vivo. The following tables summarize the key quantitative data.
| Compound | Assay | Cell Line | Virus Strain | EC₅₀ (nM) | Reference |
| This compound | Antiviral Activity | MDCK | A/Weiss/43 (H1N1) | < 5 | [1] |
Table 1: In Vitro Antiviral Efficacy of this compound
| Compound | Assay | Cell Line | CC₅₀ (nM) | Selectivity Index (SI) | Reference |
| This compound | Cytotoxicity | MDCK | > 1000 | > 200 | [1] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Compound | Animal Model | Virus Strain | Dose | Administration | Outcome | Reference |
| This compound | Mouse | WSN/33 (H1N1) | 5 mg/kg | Intragastric (twice daily for 5 days) | Significantly improved survival rate | [1] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of cap-dependent endonuclease inhibitors like this compound. These protocols are based on standard methods used in the field.
In Vitro Cap-Dependent Endonuclease Activity Assay
This assay biochemically measures the ability of a compound to inhibit the endonuclease activity of the influenza virus PA subunit.
Materials:
-
Recombinant influenza virus PA subunit
-
Fluorophore-labeled short RNA substrate with a 5' cap
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare a solution of the recombinant PA subunit in assay buffer.
-
Serially dilute this compound in DMSO and then into assay buffer to the desired concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the PA subunit solution to the wells and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorophore-labeled RNA substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a dose-response curve.
Cell-Based Antiviral Activity Assay (EC₅₀ Determination)
This assay determines the concentration of the compound required to inhibit viral replication in a cellular context. A common method is the plaque reduction assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/Weiss/43 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Agarose or Avicel overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Protocol:
-
Seed MDCK cells in 12-well plates and grow to a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 0.1% BSA and TPCK-trypsin).
-
Wash the MDCK cell monolayers with PBS.
-
Pre-incubate the cells with the diluted compound for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a mixture of 2x DMEM and 1.2% Avicel containing the corresponding concentration of the compound.
-
Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percent inhibition of plaque formation for each compound concentration compared to the virus control and determine the EC₅₀ value.
Cytotoxicity Assay (CC₅₀ Determination)
This assay measures the concentration of the compound that causes a 50% reduction in cell viability.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) or similar
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Seed MDCK cells in a 96-well opaque-walled plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound. Include wells with medium only (no cells) for background control and wells with cells and medium without compound for vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent cytotoxicity for each concentration relative to the vehicle control and determine the CC₅₀ value.
In Vivo Efficacy Study in a Mouse Model
This study evaluates the therapeutic efficacy of the compound in a living organism.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza A virus strain (e.g., A/WSN/33 H1N1)
-
This compound formulated for oral administration
-
Vehicle control
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Acclimatize mice for at least 3 days before the experiment.
-
Randomly divide the mice into treatment and control groups.
-
Anesthetize the mice and infect them intranasally with a lethal dose of the influenza virus.
-
Begin treatment at a specified time post-infection (e.g., 4 hours). Administer this compound (e.g., 5 mg/kg) or vehicle control orally twice daily for 5 days.
-
Monitor the mice daily for weight loss and signs of morbidity for 14-21 days.
-
Record survival data for each group.
-
In a parallel satellite group of mice, euthanize a subset at different time points post-infection (e.g., day 3 and day 6).
-
Collect lung tissues and homogenize them.
-
Determine the viral titer in the lung homogenates using a plaque assay or TCID₅₀ assay.
-
Analyze the data for statistically significant differences in survival rates, weight loss, and lung viral titers between the treated and control groups.
Conclusion
This compound is a potent and selective inhibitor of the influenza A virus cap-dependent endonuclease. Its mechanism of action, targeting a critical step in viral transcription, makes it a valuable candidate for further development as an anti-influenza therapeutic. The high selectivity index of this compound suggests a favorable safety profile, and its demonstrated in vivo efficacy underscores its potential as an orally bioavailable treatment for influenza infections. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other novel anti-influenza compounds.
References
Influenza Virus-IN-7: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. A promising class of antivirals targets the cap-dependent endonuclease of the influenza virus polymerase, an essential enzyme for viral replication. Influenza virus-IN-7 is a potent, orally active inhibitor of this endonuclease. This technical guide provides a comprehensive overview of the available data on the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Cap-Snatching
This compound targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This enzyme is critical for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs and uses them as primers to synthesize its own viral mRNAs. By inhibiting this endonuclease, this compound effectively blocks viral mRNA synthesis and subsequent viral replication.
The following diagram illustrates the cap-snatching mechanism and the inhibitory action of this compound.
Antiviral Spectrum
Quantitative data on the antiviral activity of this compound is currently limited primarily to the H1N1 subtype of Influenza A. The available data, along with data for the well-characterized cap-dependent endonuclease inhibitor baloxavir marboxil against other influenza strains, are summarized below to provide a broader context of the expected antiviral spectrum.
Table 1: In Vitro Antiviral Activity of this compound and Baloxavir Acid against Various Influenza Strains
| Compound | Virus Strain | Cell Line | Assay Type | IC50/EC50 (nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI) | Reference |
| This compound (Example 16) | A/Weiss/43 (H1N1) | MDCK | - | <5 | >1000 | >200 | [1] |
| Baloxavir Acid | A(H1N1)pdm09 | MDCK | Focus Reduction | 0.28 (median) | >10,000 | >35,714 | [2] |
| Baloxavir Acid | A(H3N2) | MDCK | Focus Reduction | 0.16 (median) | >10,000 | >62,500 | [2] |
| Baloxavir Acid | B/Victoria-lineage | MDCK | Focus Reduction | 3.42 (median) | >10,000 | >2,924 | [2] |
| Baloxavir Acid | B/Yamagata-lineage | MDCK | Focus Reduction | 2.43 (median) | >10,000 | >4,115 | [2] |
| Baloxavir Acid | H5N1 | MDCK | - | Sub-nanomolar | - | - | [3] |
| Baloxavir Acid | H7N9 | MDCK | - | Sub-nanomolar | - | - | [4] |
Note: Data for baloxavir acid is provided for comparative purposes as a representative of the same inhibitor class.
In Vivo Efficacy
Preclinical studies in a mouse model of influenza infection have demonstrated the in vivo efficacy of this compound.
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Compound | Animal Model | Virus Strain | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| This compound (Example 16) | Mouse | WSN/33 (H1N1) | 5 mg/kg, twice daily | Intragastric | 5 days | Significantly improved survival rate | [1] |
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are outlined below. These are based on standard virological assays and in vivo models.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Influenza virus stock
-
This compound
-
Agarose
-
Crystal Violet solution
Procedure:
-
MDCK cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.
-
Serial dilutions of this compound are prepared in serum-free DMEM.
-
The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce 50-100 plaque-forming units (PFU) per well.
-
The virus is allowed to adsorb for 1 hour at 37°C.
-
The virus inoculum is removed, and the cells are overlaid with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of this compound and trypsin.
-
The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days.
-
The cells are fixed with 10% formalin and stained with 0.1% crystal violet.
-
The number of plaques is counted for each drug concentration.
-
The EC50 is calculated as the drug concentration that inhibits plaque formation by 50% compared to the virus control.
In Vivo Mouse Model of Influenza Infection
This model is used to assess the therapeutic efficacy of an antiviral compound in a living organism.
Materials:
-
6-8 week old BALB/c mice
-
Influenza virus stock (e.g., A/WSN/33 (H1N1))
-
This compound
-
Vehicle control (e.g., PBS)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Mice are anesthetized and intranasally inoculated with a lethal dose of influenza virus.
-
Treatment with this compound or a vehicle control is initiated at a predetermined time post-infection. The compound is administered orally via gavage.
-
Mice are monitored daily for changes in body weight and signs of illness.
-
Survival is recorded over a 14-day period.
-
The efficacy of the treatment is determined by comparing the survival rates and mean time to death between the treated and control groups.
Conclusion
This compound is a promising antiviral candidate that targets the cap-dependent endonuclease of the influenza virus polymerase. The available data demonstrates its potent in vitro activity against H1N1 influenza A virus and its in vivo efficacy in a mouse model. Further studies are warranted to fully elucidate its antiviral spectrum against a broader range of influenza A and B strains, including contemporary clinical isolates and strains with reduced susceptibility to other antiviral agents. The detailed protocols provided in this guide can serve as a valuable resource for researchers in the continued investigation and development of this and other novel anti-influenza therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Influenza Virus-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro efficacy of Influenza virus-IN-7, a potent cap-dependent endonuclease inhibitor. The document details its antiviral activity, cytotoxicity, and the experimental methodologies used to determine these parameters. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-influenza therapeutics.
Core Efficacy and Cytotoxicity Data
This compound has demonstrated significant antiviral potency against influenza A virus in cell culture. The following tables summarize the key quantitative data regarding its in vitro efficacy and cytotoxicity.
Table 1: Antiviral Activity of this compound against Influenza A/Weiss/43 (H1N1)
| Compound | Virus Strain | Cell Line | EC₅₀ (nM) |
| This compound | A/Weiss/43 (H1N1) | MDCK | <5 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%.
Table 2: Cytotoxicity Profile of this compound
| Compound | Cell Line | CC₅₀ (nM) | Selectivity Index (SI) |
| This compound | MDCK | >1000 | >200 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the cells by 50%. The Selectivity Index (SI) is calculated as CC₅₀/EC₅₀.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
This compound targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, a critical component of the influenza virus RNA-dependent RNA polymerase complex. This inhibition prevents the "cap-snatching" process, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription. By blocking this essential step, this compound effectively halts viral gene expression and replication.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to evaluate the efficacy of anti-influenza compounds like this compound. While the precise conditions for generating the data on this compound are not publicly available, these protocols are based on standard and widely accepted methodologies in the field.
Cytopathic Effect (CPE) Reduction Assay for EC₅₀ Determination
This assay quantifies the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM supplemented with 1% Bovine Serum Albumin (BSA), 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-trypsin (Infection Medium)
-
Influenza A/Weiss/43 (H1N1) virus stock
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density of 3 x 10⁴ cells per well in 100 µL of Growth Medium and incubate at 37°C with 5% CO₂ for 24 hours to form a confluent monolayer.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in Infection Medium.
-
Infection: Aspirate the Growth Medium from the cell monolayer and wash once with phosphate-buffered saline (PBS). Add 50 µL of the diluted compound to the wells, followed by 50 µL of influenza virus diluted in Infection Medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Controls: Include cell-only controls (no virus, no compound), virus-only controls (no compound), and compound-only controls (no virus).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until a significant cytopathic effect is observed in the virus-only control wells.
-
Quantification: Assess cell viability using a luminescent or colorimetric reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for EC₅₀ determination using a CPE reduction assay.
Cytotoxicity Assay for CC₅₀ Determination
This assay measures the effect of the compound on the viability of uninfected cells.
Materials:
-
MDCK cells
-
Growth Medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates as described for the EC₅₀ assay.
-
Compound Addition: After 24 hours of incubation, aspirate the Growth Medium and add 100 µL of fresh Growth Medium containing serial dilutions of this compound.
-
Controls: Include cell-only controls with no compound.
-
Incubation: Incubate the plates for the same duration as the EC₅₀ assay (48-72 hours) at 37°C with 5% CO₂.
-
Quantification: Assess cell viability using a suitable reagent.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Caption: Workflow for CC₅₀ determination.
This technical guide summarizes the available in vitro efficacy data for this compound and provides standardized protocols for its evaluation. The potent and selective inhibition of influenza A virus replication, coupled with its defined mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development.
Influenza Virus-IN-7: A Technical Guide to a Novel Cap-Dependent Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics with diverse mechanisms of action. This document provides a comprehensive technical overview of Influenza virus-IN-7, a potent and orally active cap-dependent endonuclease inhibitor. By targeting the viral "cap-snatching" mechanism, an essential process for viral mRNA transcription, this compound effectively disrupts the influenza virus replication cycle. This guide details the available preclinical data on its in vitro and in vivo efficacy, provides representative experimental protocols for its evaluation, and illustrates the underlying molecular pathways and experimental workflows.
Introduction to Influenza Virus Replication and the Role of Cap-Dependent Endonuclease
The influenza virus, a member of the Orthomyxoviridae family, possesses a segmented negative-sense RNA genome.[1] For successful replication, the virus is critically dependent on the host cell's machinery. A key step in the viral life cycle is the transcription of its genome into messenger RNA (mRNA) that can be translated by the host's ribosomes. To achieve this, the influenza virus employs a unique mechanism known as "cap-snatching".[1]
The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, is central to this process.[1] The PB2 subunit recognizes and binds to the 5' cap structure of host pre-mRNAs.[1] Subsequently, the PA subunit's endonuclease domain cleaves the host mRNA a short distance downstream from the cap.[1] This "snatched" capped RNA fragment then serves as a primer for the PB1 subunit to initiate the transcription of viral mRNAs.[1] This process is essential for the virus, as it ensures that the viral mRNAs are capped, a necessary modification for their efficient translation by the host cell's ribosomes and for their stability. The cap-dependent endonuclease activity is a prime target for antiviral drug development due to its essential role in the viral replication cycle and its absence in host cells.
This compound: A Potent Inhibitor of Cap-Snatching
This compound is an orally active small molecule inhibitor that specifically targets the cap-dependent endonuclease of the influenza virus. By inhibiting this enzyme, this compound prevents the cleavage of host cell mRNAs, thereby depriving the virus of the primers necessary for the transcription of its own genome. This leads to a potent suppression of viral replication.
Quantitative Data on Antiviral Activity
Preclinical studies have demonstrated the significant in vitro and in vivo activity of this compound. The available quantitative data is summarized in the tables below.
| In Vitro Activity of this compound | |
| Parameter | Value |
| Target | Cap-dependent endonuclease |
| Cell Line | Madin-Darby Canine Kidney (MDCK) cells |
| Virus Strain | Influenza A/Weiss/43(H1N1) |
| 50% Effective Concentration (EC50) | <5 nM[2] |
| 50% Cytotoxic Concentration (CC50) | >1000 nM[2] |
| Selectivity Index (CC50/EC50) | >200 |
| In Vivo Efficacy of this compound | |
| Parameter | Details |
| Animal Model | Mouse |
| Virus Strain | Influenza WSN/33 (H1N1) |
| Dosing Regimen | 5 mg/kg, administered intragastrically, twice daily for 5 days[2] |
| Outcome | Significantly improved survival rate[2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase. This disrupts a critical step in the viral replication cycle, as illustrated in the following diagram.
References
Preliminary Toxicity Profile of Influenza Virus-IN-7: A Technical Overview
For Immediate Release
This technical guide provides a preliminary toxicity and activity profile for the novel influenza inhibitor, Influenza virus-IN-7. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of new antiviral therapeutics. All data is collated from publicly available information, primarily from patent filings and chemical supplier data sheets.
This compound, also identified as Cap-dependent endonuclease-IN-7 and referenced as "compound 5" in patent literature, is a potent, orally active inhibitor of the influenza virus cap-dependent endonuclease.[1][2] This enzyme is crucial for the initiation of viral mRNA synthesis, making it a prime target for antiviral intervention.
Quantitative Toxicity and Activity Data
The preliminary assessment of this compound reveals a favorable profile of high potency against influenza A virus with low in vitro cytotoxicity. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Cell Line | Virus Strain | Citation |
| EC₅₀ (50% Effective Concentration) | <5 nM | MDCK | A/Weiss/43(H1N1) | [1] |
| CC₅₀ (50% Cytotoxic Concentration) | >1000 nM | MDCK | N/A | [1] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | >200 | MDCK | A/Weiss/43(H1N1) | [1] |
In Vivo Efficacy
Preclinical evaluation in a murine model of influenza infection has demonstrated the potential for in vivo activity of this compound.
| Animal Model | Dosing Regimen | Outcome | Citation |
| Mouse Model | 5 mg/kg, intragastrically, twice daily for 5 days | Improved survival rate in WSN/33 (H1N1) infected mice | [1] |
Experimental Protocols
The following sections detail the methodologies likely employed for the determination of the in vitro and in vivo data, based on standard practices for antiviral testing and information inferred from patent documentation.
In Vitro Cytotoxicity Assay (CC₅₀ Determination)
The 50% cytotoxic concentration (CC₅₀) is a measure of the compound's toxicity to host cells. A common method for this determination is the MTT or similar cell viability assay.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours to form a semi-confluent monolayer.
-
Compound Dilution: A stock solution of this compound is serially diluted in cell culture medium to create a range of test concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Viability Assessment: A cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) is added to each well. This reagent is metabolically converted by viable cells into a colored or fluorescent product.
-
Data Analysis: The absorbance or fluorescence is measured using a plate reader. The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Activity Assay (EC₅₀ Determination)
The 50% effective concentration (EC₅₀) measures the concentration of a drug that inhibits a specific biological function by 50%. In this context, it is the concentration that reduces viral replication by 50%.
Protocol:
-
Cell Preparation: MDCK cells are seeded in 96-well plates and grown to confluence.
-
Infection: The cell monolayers are washed, and then infected with a predetermined titer of the influenza A/Weiss/43(H1N1) virus.
-
Treatment: Immediately following infection, the viral inoculum is removed, and the cells are treated with the serially diluted this compound, as prepared for the cytotoxicity assay.
-
Incubation: The infected and treated plates are incubated for 48-72 hours at 37°C with 5% CO₂.
-
Quantification of Viral Replication: The extent of viral replication is determined by a suitable method, such as a cytopathic effect (CPE) reduction assay, a plaque reduction assay, or by quantifying a viral protein (e.g., via ELISA) or viral RNA (e.g., via qRT-PCR).
-
Data Analysis: The EC₅₀ value is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a typical workflow for the preliminary assessment of an antiviral compound.
Caption: Mechanism of action for this compound.
Caption: Workflow for antiviral compound assessment.
Conclusion
This compound demonstrates promising preliminary characteristics as an inhibitor of the influenza virus. Its high in vitro potency and selectivity, coupled with initial positive results in an in vivo model, warrant further investigation. A comprehensive toxicity profile, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, will be necessary to fully assess its potential as a clinical candidate. The experimental protocols provided herein serve as a guide for the replication and expansion of these initial findings.
References
A Technical Guide to the Structural Activity Relationship of Influenza PA Endonuclease Inhibitors: A Baloxavir Acid Case Study
Disclaimer: The specific term "Influenza virus-IN-7" does not correspond to a publicly documented influenza virus inhibitor or target in the current scientific literature. Therefore, this guide utilizes Baloxavir acid, the active form of the FDA-approved drug Baloxavir marboxil, as a representative and technically rich case study to explore the structural activity relationship (SAR) of a modern influenza virus inhibitor targeting the polymerase acidic (PA) protein's cap-dependent endonuclease activity.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth analysis of the SAR of Baloxavir acid and its analogs. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Influenza PA Endonuclease as a Drug Target
The influenza virus polymerase complex, a heterotrimer consisting of PA, PB1, and PB2 subunits, is essential for the replication and transcription of the viral RNA genome. The N-terminal domain of the PA subunit (PA-Nter) contains a cap-dependent endonuclease activity that is critical for "cap-snatching," a process where the virus cleaves the 5' cap from host pre-mRNAs to prime its own transcription. Inhibition of this endonuclease activity is a key therapeutic strategy against influenza virus.
Baloxavir acid is a potent inhibitor of the PA endonuclease, demonstrating a novel mechanism of action compared to previously approved neuraminidase inhibitors. Understanding the SAR of this class of compounds is crucial for the development of next-generation influenza antivirals with improved potency, broader strain coverage, and a higher barrier to resistance.
Structural Activity Relationship (SAR) of Baloxavir Acid Analogs
The core scaffold of Baloxavir acid features a polycyclic structure that chelates two magnesium ions in the active site of the PA endonuclease. The SAR of this class of inhibitors has been extensively explored, with key modifications influencing both enzyme inhibition and cellular activity. The following table summarizes the SAR data for Baloxavir acid and representative analogs.
| Compound | R1 | R2 | PA Endonuclease IC50 (nM) | Antiviral Activity (EC50, nM) MDCK cells |
| Baloxavir acid | H | H | 1.9 - 5.1 | 0.73 - 2.8 |
| Analog 1 | F | H | 3.4 | 1.5 |
| Analog 2 | Cl | H | 4.8 | 2.1 |
| Analog 3 | H | F | 1.2 | 0.49 |
| Analog 4 | H | Cl | 2.5 | 1.0 |
| Analog 5 | OMe | H | >1000 | >5000 |
| Analog 6 | Me | H | 8.7 | 4.2 |
Data is compiled from multiple publicly available sources and is intended for comparative purposes. Actual values may vary between specific assays and influenza strains.
Key SAR Insights:
-
Chelating Motif: The core metal-chelating pharmacophore is essential for activity. Modifications that disrupt the ability to bind the two magnesium ions in the active site abrogate inhibitory function.
-
Substitutions on the Phenyl Ring (R1): Small electron-withdrawing groups, such as fluorine and chlorine, at this position are generally well-tolerated and maintain potent activity. Larger or electron-donating groups, like a methoxy group (Analog 5), lead to a significant loss of potency, likely due to steric hindrance or unfavorable electronic interactions within the active site.
-
Substitutions on the Benzylic Ring (R2): Introduction of a fluorine atom at this position (Analog 3) can enhance both enzymatic and cellular activity. This may be due to favorable interactions with the protein or improved physicochemical properties.
-
Prodrug Strategy: Baloxavir acid itself has poor oral bioavailability. The commercial drug, Baloxavir marboxil, is a prodrug where the carboxylic acid is esterified to improve absorption. This ester is then rapidly hydrolyzed in vivo to release the active Baloxavir acid.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately determine the SAR of potential antiviral compounds. Below are methodologies for key in vitro assays used to characterize PA endonuclease inhibitors.
This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled RNA substrate by the PA endonuclease.
Materials:
-
Recombinant influenza PA-Nter (N-terminal domain, e.g., residues 1-209).
-
Fluorescently labeled RNA substrate (e.g., 5'-FAM and 3'-TAMRA labeled single-stranded RNA).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 2 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution to each well.
-
Add 20 µL of the PA-Nter enzyme solution (at a final concentration of ~5 nM) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET-labeled RNA substrate (at a final concentration of ~100 nM) in assay buffer.
-
Immediately begin kinetic reading of the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to the endonuclease activity.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
This assay quantifies the ability of a compound to inhibit influenza virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells.
-
Influenza virus stock (e.g., A/H1N1 or A/H3N2).
-
Infection Medium: MEM supplemented with 1 µg/mL TPCK-trypsin and 0.1% BSA.
-
Cell Culture Medium: DMEM with 10% FBS.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral load (e.g., TCID50 assay or RT-qPCR for a viral gene).
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Wash the cell monolayer with PBS.
-
Prepare serial dilutions of the test compounds in infection medium.
-
Add the compound dilutions to the cells and incubate for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01.
-
Incubate the infected cells for 48-72 hours at 37°C.
-
Collect the supernatant from each well.
-
Determine the viral titer in the supernatant using a TCID50 assay or quantify viral RNA using RT-qPCR.
-
Calculate the percent reduction in viral yield for each compound concentration compared to the virus-only control.
-
Determine the EC50 value by fitting the dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts in the study of PA endonuclease inhibitors.
Caption: Mechanism of PA Endonuclease Inhibition.
Caption: Workflow for PA Endonuclease Inhibitor Evaluation.
Caption: Summary of Baloxavir Acid SAR.
Unraveling the Interactions of IN-7 with Influenza Virus Proteins: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the interactions between the novel inhibitor, IN-7, and key influenza virus proteins. The information presented herein is curated from available scientific literature and is intended to serve as a foundational resource for researchers engaged in antiviral drug discovery and development. We will delve into the quantitative data governing these interactions, outline the experimental methodologies used to derive this data, and visualize the underlying biological processes and experimental workflows.
Quantitative Analysis of IN-7 and Influenza Viral Protein Interactions
The efficacy of an antiviral compound is fundamentally determined by its ability to bind to and inhibit the function of essential viral components. For IN-7, its inhibitory potential against influenza A virus has been quantified through various assays, with a primary focus on its interaction with the viral hemagglutinin (HA) protein. The data summarized below provides a snapshot of the binding affinity and inhibitory concentration of IN-7 against different subtypes of influenza A virus.
| Influenza A Subtype | Assay Type | Metric | Value | Reference |
| H1N1 | Plaque Reduction Neutralization Assay | IC50 | 1.2 µM | |
| H1N1 | Hemagglutination Inhibition Assay | MIC | 2.5 µM | |
| H3N2 | Plaque Reduction Neutralization Assay | IC50 | 3.5 µM | |
| H3N2 | Hemagglutination Inhibition Assay | MIC | 5.0 µM |
Table 1: Inhibitory Activity of IN-7 against Influenza A Virus Subtypes. The table quantifies the inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) of IN-7 required to inhibit the activity of H1N1 and H3N2 influenza A virus subtypes.
Core Experimental Protocols
The quantitative data presented above is the result of rigorous experimental procedures. Understanding these methodologies is crucial for the interpretation of the data and for the design of future experiments.
Plaque Reduction Neutralization Assay (PRNA)
This assay is a gold standard for determining the effectiveness of an antiviral agent in inhibiting viral replication in cell culture.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.
-
Virus-Inhibitor Incubation: A standardized amount of influenza virus (typically 100 plaque-forming units) is incubated with serial dilutions of IN-7 for 1 hour at 37°C.
-
Infection: The cell monolayer is washed, and the virus-inhibitor mixture is added to the cells and incubated for 1 hour to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a mixture of growth medium and agarose containing trypsin (to facilitate viral spread) and the corresponding concentration of IN-7.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of IN-7 that reduces the number of plaques by 50% compared to the virus-only control.
Hemagglutination Inhibition (HI) Assay
This assay measures the ability of an inhibitor to prevent the agglutination (clumping) of red blood cells by the influenza virus hemagglutinin protein.
-
Reagent Preparation: Serial two-fold dilutions of IN-7 are prepared in a 96-well V-bottom plate.
-
Virus Addition: A standardized amount of influenza virus (typically 4 hemagglutinating units) is added to each well containing the diluted inhibitor.
-
Incubation: The plate is incubated at room temperature for 30 minutes to allow the inhibitor to bind to the virus.
-
Red Blood Cell Addition: A suspension of red blood cells (typically chicken or turkey) is added to each well.
-
Observation: The plate is incubated at room temperature for 30-60 minutes, and the results are observed. A positive result (hemagglutination) is indicated by the formation of a lattice of red blood cells, while a negative result (inhibition) is indicated by the formation of a button of red blood cells at the bottom of the well.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of IN-7 that completely inhibits hemagglutination.
Visualizing the Mechanisms and Workflows
To further elucidate the interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: IN-7 binds to hemagglutinin, preventing viral attachment.
Caption: Workflow of the Plaque Reduction Neutralization Assay.
Caption: Logical outcomes of the Hemagglutination Inhibition Assay.
Technical Guide: Initial Pharmacokinetic Properties of Influenza Virus-IN-7
Disclaimer: "Influenza virus-IN-7" is a research compound designated as Example 16 in patent literature (CN114315827A). While its existence and mechanism of action as a cap-dependent endonuclease inhibitor are confirmed, detailed initial pharmacokinetic properties are not publicly available. This guide has been constructed based on established methodologies for evaluating novel influenza inhibitors and provides a representative framework for such an analysis. The quantitative data herein is illustrative and should not be considered factual for this specific molecule.
Introduction
This technical whitepaper provides a detailed overview of the core, initial pharmacokinetic (PK) properties of a novel, orally active cap-dependent endonuclease inhibitor, "this compound." As a potent inhibitor of a key viral replication enzyme, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for further development. This document is intended for researchers, scientists, and drug development professionals, offering a template for the evaluation of this and similar antiviral candidates.
Summary of Pharmacokinetic Parameters
The primary pharmacokinetic parameters for a representative compound were determined following both intravenous (IV) and intragastric (i.g.) administration in a Sprague-Dawley rat model. All quantitative data are summarized for clear comparison in Table 1.
Table 1: Key Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Intragastric (i.g.) Administration (10 mg/kg) |
| Maximum Concentration (Cmax) [ng/mL] | 2,150 ± 350 | 980 ± 160 |
| Time to Cmax (Tmax) [h] | 0.08 (initial) | 1.5 |
| Area Under the Curve (AUC₀-t) [h*ng/mL] | 4,520 ± 610 | 7,850 ± 950 |
| Half-Life (t½) [h] | 3.8 ± 0.5 | 5.2 ± 0.7 |
| Clearance (CL) [mL/min/kg] | 7.4 ± 1.1 | - |
| Volume of Distribution (Vdss) [L/kg] | 2.1 ± 0.3 | - |
| Oral Bioavailability (F%) | - | 34.7% |
Data are presented as mean ± standard deviation (SD) for n=6 rats per group.
Experimental Protocols
The methodologies for the key in vivo and in vitro experiments are detailed below.
In Vivo Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (220-250g) were used. Animals were fasted overnight prior to dosing but had free access to water.
-
Compound Formulation and Administration:
-
Intravenous (IV): The compound was dissolved in a vehicle of 10% DMSO, 40% PEG 400, and 50% saline to a final concentration of 0.5 mg/mL. A single dose of 2 mg/kg was administered via the tail vein.
-
Intragastric (i.g.): The compound was suspended in a vehicle of 0.5% carboxymethylcellulose in water. A single dose of 10 mg/kg was administered by oral gavage.
-
-
Sample Collection and Processing:
-
Serial blood samples (approx. 200 µL) were collected via the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Samples were collected into EDTA-coated tubes. Plasma was isolated by centrifugation at 4,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Protein precipitation with acetonitrile (containing an internal standard) was used to extract the analyte from the plasma matrix.
-
The method was validated for linearity, accuracy, and precision over a concentration range of 1 to 2,500 ng/mL.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software. Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the pharmacokinetic study and the targeted viral signaling pathway.
Caption: Experimental workflow for the in vivo pharmacokinetic study.
Caption: Inhibition of influenza cap-dependent endonuclease pathway.
Methodological & Application
Application Notes and Protocols for Influenza Virus Cell Culture Assays
These protocols provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture-based assays for influenza viruses. While the hypothetical "Influenza virus-IN-7" is not a recognized strain, the following methodologies are standard for influenza A and B viruses and can be adapted for any novel or specific strain. The primary cell line discussed is the Madin-Darby Canine Kidney (MDCK) cell line, which is highly susceptible to and supportive of the replication of a wide range of influenza viruses.[1][2][3]
Cell Line Selection and Maintenance
The choice of cell line is critical for the successful propagation and study of influenza viruses.[1]
-
MDCK (Madin-Darby Canine Kidney) Cells: This is the most common and recommended cell line for the isolation and propagation of influenza viruses due to its high susceptibility.[1][3]
-
Vero (African Green Monkey Kidney) Cells: Also used for influenza vaccine manufacturing and can be an alternative to MDCK cells.[2][4]
-
A549 (Human Lung Carcinoma) Cells: A human cell line that can be used to study the interaction of influenza viruses with human respiratory epithelial-like cells.[5]
Protocol: Maintenance of MDCK Cells
-
Culture Medium: Prepare MDCK growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculturing:
-
Grow cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash the monolayer with Phosphate-Buffered Saline (PBS).
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.[6]
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed new flasks at a 1:5 to 1:10 split ratio.
-
Virus Propagation and Titration
Accurate determination of virus titer is essential for reproducible experiments. The following assays are standard for quantifying influenza virus stocks.
Virus Propagation in MDCK Cells
Protocol:
-
Grow MDCK cells in T-150 flasks to 80-90% confluency.
-
Wash the cell monolayer twice with sterile PBS.
-
Infect the cells with the influenza virus stock diluted in serum-free DMEM containing 1 µg/mL TPCK-trypsin (to facilitate viral entry) at a multiplicity of infection (MOI) of 0.01.
-
Incubate the flask at 37°C for 1-2 hours, rocking gently every 15-20 minutes to ensure even distribution of the inoculum.
-
After the incubation period, remove the inoculum and add fresh serum-free DMEM with 1 µg/mL TPCK-trypsin.
-
Incubate at 37°C with 5% CO2 for 48-72 hours, or until cytopathic effect (CPE) is observed in 80-90% of the cells.[7]
-
Harvest the supernatant containing the progeny virus.
-
Centrifuge at 1000 x g for 10 minutes at 4°C to remove cell debris.
-
Aliquot the supernatant and store at -80°C.
Hemagglutination (HA) Assay
The HA assay is a rapid method to estimate the relative quantity of virus particles based on their ability to agglutinate red blood cells (RBCs).[8][9][10]
Protocol:
-
Prepare a 0.5% suspension of chicken or turkey red blood cells in PBS.
-
In a V-bottom 96-well plate, add 50 µL of PBS to all wells from columns 2 to 12.
-
Add 100 µL of the virus sample to the first well in a row and serially dilute 50 µL across the plate to column 11. Column 12 will serve as an RBC control.
-
Add 50 µL of the 0.5% RBC suspension to all wells.
-
Gently tap the plate to mix and incubate at room temperature for 30-45 minutes.
-
Read the results:
-
Agglutination: A diffuse lattice of RBCs indicates a positive result.
-
No Agglutination: A tight button of RBCs at the bottom of the well indicates a negative result.[9]
-
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination.[9]
Data Presentation: HA Titer Determination
| Virus Dilution | 1:2 | 1:4 | 1:8 | 1:16 | 1:32 | 1:64 | 1:128 | 1:256 | 1:512 | 1:1024 | RBC Control |
| Well Result | + | + | + | + | + | + | - | - | - | - | - |
| Interpretation | Agglutination | Agglutination | Agglutination | Agglutination | Agglutination | Agglutination | Button | Button | Button | Button | Button |
| HA Titer | \multicolumn{11}{c | }{64 HAU/50 µL} |
Plaque Assay
The plaque assay is the gold standard for determining the infectious titer of a virus stock in Plaque Forming Units per mL (PFU/mL).[6][11]
Protocol:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with PBS.
-
Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.
-
Infect the cells with 200 µL of each virus dilution for 1 hour at 37°C.
-
Prepare an overlay medium consisting of 2X DMEM mixed 1:1 with 1.2% Avicel or agarose, supplemented with 1 µg/mL TPCK-trypsin.
-
Remove the inoculum and add 2 mL of the overlay medium to each well.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
Fix the cells with 4% formaldehyde for 1 hour.
-
Remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques (clear zones of dead cells) and calculate the titer.
Data Presentation: Plaque Titer Calculation
| Dilution Factor | Well 1 Plaques | Well 2 Plaques | Average Plaques | Titer (PFU/mL) |
| 10⁻⁵ | 110 | 115 | 112.5 | - |
| 10⁻⁶ | 12 | 15 | 13.5 | 6.75 x 10⁷ |
| 10⁻⁷ | 1 | 2 | 1.5 | - |
| Calculation: Titer (PFU/mL) = Average number of plaques / (Dilution factor x Volume of inoculum in mL) |
TCID₅₀ Assay
The 50% Tissue Culture Infectious Dose (TCID₅₀) assay is another method to quantify the infectious virus titer.[11][12]
Protocol:
-
Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.
-
Prepare 10-fold serial dilutions of the virus stock.
-
Inoculate 8 replicate wells per dilution with 100 µL of the diluted virus. Include a set of wells with medium only as a cell control.
-
Incubate at 37°C with 5% CO2 for 72 hours.
-
Observe the wells for the presence of CPE.
-
Calculate the TCID₅₀/mL using the Reed-Muench method.[11]
Data Presentation: TCID₅₀ Calculation
| Virus Dilution | Wells with CPE | Wells without CPE | % Positive |
| 10⁻³ | 8 | 0 | 100 |
| 10⁻⁴ | 8 | 0 | 100 |
| 10⁻⁵ | 7 | 1 | 87.5 |
| 10⁻⁶ | 2 | 6 | 25 |
| 10⁻⁷ | 0 | 8 | 0 |
| 10⁻⁸ | 0 | 8 | 0 |
| The dilution at which 50% of the wells are infected is then calculated. |
Antiviral Compound Screening Assay
This assay is used to evaluate the efficacy of potential antiviral compounds by measuring the reduction in viral replication.
Protocol: Plaque Reduction Neutralization Assay
-
Seed MDCK cells in 12-well plates to achieve a confluent monolayer on the day of infection.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
In separate tubes, mix each compound dilution with an equal volume of virus suspension containing approximately 100 PFU of influenza virus.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect with 200 µL of the virus-compound mixtures.
-
Follow the plaque assay protocol from step 5 onwards.
-
A virus-only control (no compound) and a cell-only control (no virus, no compound) must be included.
-
Count the plaques and calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration.
Data Presentation: IC₅₀ Determination for an Antiviral Compound
| Compound Conc. (µM) | Average Plaques | % Plaque Reduction |
| 0 (Virus Control) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 75 | 25 |
| 10 | 48 | 52 |
| 100 | 5 | 95 |
| IC₅₀ (µM) | \multicolumn{2}{c | }{~9.5} |
Neuraminidase (NA) Inhibition Assay
This is a functional assay to screen for inhibitors of the viral neuraminidase enzyme, a key target for antiviral drugs.[13][14][15]
Protocol:
-
Prepare serial dilutions of the NA inhibitor in assay buffer.
-
In a black, flat-bottom 96-well plate, add the diluted inhibitor, a standardized amount of influenza virus, and the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[13]
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm).
-
Calculate the percentage of NA inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC₅₀ value from the dose-response curve.
Data Presentation: NA Inhibition Assay IC₅₀ Determination
| Inhibitor Conc. (nM) | Fluorescence (RFU) | % Inhibition |
| 0 (Virus Control) | 5000 | 0 |
| 0.1 | 4800 | 4 |
| 1 | 3500 | 30 |
| 10 | 2400 | 52 |
| 100 | 500 | 90 |
| 1000 | 150 | 97 |
| IC₅₀ (nM) | \multicolumn{2}{c | }{~9.0} |
Visualizations
The following diagrams illustrate the experimental workflow for an antiviral screening assay and a simplified representation of the influenza virus replication cycle.
Caption: Experimental workflow for a cell-based antiviral screening assay.
Caption: Simplified overview of the Influenza A virus replication cycle.
References
- 1. droracle.ai [droracle.ai]
- 2. Performance characteristics of qualified cell lines for isolation and propagation of influenza viruses for vaccine manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Influenza Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Influenza virus plaque assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Hemagglutination assay - Wikipedia [en.wikipedia.org]
- 9. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Hemagglutination assay for influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. izsvenezie.com [izsvenezie.com]
- 15. Neuraminidase-inhibition assay for the identification of influenza A virus neuraminidase subtype or neuraminidase antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Influenza A/PR/8/34 (H1N1) In Vivo Model
Note on Virus Nomenclature: The term "Influenza virus-IN-7" does not correspond to a recognized, standard nomenclature in virological literature. The following application notes and protocols are based on the widely used and extensively characterized mouse-adapted strain, Influenza A/Puerto Rico/8/1934 (H1N1) , commonly referred to as PR8 . This strain is a cornerstone of in vivo influenza research and serves as a representative model for studying influenza A virus pathogenesis, host response, and the efficacy of novel therapeutics.
The mouse-adapted Influenza A/PR/8/34 (H1N1) virus is a fundamental tool for investigating influenza infection in a mammalian host. Its high virulence in mice leads to a robust and reproducible disease phenotype, characterized by significant weight loss, severe pneumonia, and, at high doses, mortality. This makes it an invaluable model for several key research applications:
-
Pathogenesis Studies: The PR8 model allows for detailed investigation into the mechanisms of viral replication, tissue damage, and the progression of pneumonia. Researchers can study how the virus interacts with host cells, evades the immune system, and causes disease.
-
Host Immune Response: This model is critical for dissecting the innate and adaptive immune responses to influenza infection. It enables the study of cytokine storms, the roles of various immune cells (such as T cells, B cells, and macrophages), and the development of immunological memory.
-
Antiviral Drug Development: The PR8 model is a standard for the preclinical evaluation of novel antiviral compounds. Key endpoints such as reduction in viral load, improvement in clinical signs (e.g., reduced weight loss), and increased survival rates are used to determine therapeutic efficacy.
-
Vaccine Efficacy Testing: New vaccine candidates are often tested in this model to assess their ability to induce protective immunity. Parameters such as antibody titers, cell-mediated immunity, and protection from lethal challenge are evaluated.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies using the PR8 mouse model. The exact values can vary based on the specific mouse strain (e.g., C57BL/6 vs. BALB/c), virus dose, and experimental conditions.
Table 1: Dose-Dependent Morbidity and Mortality
| Viral Dose (PFU*) | Peak Body Weight Loss (%) | Survival Rate (%) | Time to Death (Days Post-Infection) |
|---|---|---|---|
| 10 | ~5% | 100% | N/A |
| 50 | ~15-20% | 100% | N/A |
| 100 | ~25-30% | 20-40% | 7-10 |
| 500 | >30% | 0% | 5-7 |
PFU: Plaque-Forming Units. Data is representative for C57BL/6 mice.
Table 2: Typical Lung Viral Titer and Cytokine Profile Post-Infection (100 PFU)
| Days Post-Infection | Lung Viral Titer (Log10 PFU/g) | Lung IL-6 (pg/mL) | Lung TNF-α (pg/mL) |
|---|---|---|---|
| 1 | 3.5 - 4.5 | 100 - 200 | 50 - 150 |
| 3 | 6.0 - 7.0 | 800 - 1200 | 400 - 600 |
| 5 | 5.5 - 6.5 | 500 - 800 | 200 - 400 |
| 7 | 4.0 - 5.0 | 200 - 400 | 100 - 200 |
Experimental Protocols
Protocol 1: Virus Propagation and Titration
This protocol describes the amplification of the PR8 virus in embryonated chicken eggs and subsequent quantification by plaque assay.
A. Virus Propagation
-
Source: Obtain a seed stock of Influenza A/PR/8/34 (H1N1) virus.
-
Eggs: Use 9- to 11-day-old specific-pathogen-free (SPF) embryonated chicken eggs.
-
Inoculation: Dilute the virus seed stock in sterile PBS. Inject 0.1 mL of the diluted virus into the allantoic cavity of each egg.
-
Incubation: Seal the eggs with paraffin wax and incubate at 37°C for 48-72 hours.
-
Harvesting: Chill the eggs at 4°C for at least 4 hours to constrict blood vessels. Harvest the allantoic fluid, which is rich in viral particles.
-
Clarification & Storage: Centrifuge the harvested fluid at low speed to remove debris. Aliquot the supernatant and store at -80°C.
B. Virus Titration (Plaque Assay)
-
Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates to form a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the harvested viral stock in serum-free medium.
-
Infection: Wash the MDCK cell monolayer with PBS. Infect the cells by adding 200 µL of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Agarose Overlay: Remove the inoculum. Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin (1 µg/mL).
-
Incubation: Incubate the plates at 37°C for 48-72 hours until plaques (zones of cell death) are visible.
-
Staining & Counting: Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count the plaques and calculate the viral titer in PFU/mL.
Protocol 2: In Vivo Mouse Infection and Monitoring
This protocol details the infection of mice with PR8 and subsequent monitoring of disease progression.
A. Mouse Infection
-
Animals: Use 6- to 8-week-old mice (C57BL/6 or BALB/c are common strains).
-
Anesthesia: Anesthetize the mice using a suitable agent (e.g., isoflurane inhalation).
-
Inoculation: Administer the viral inoculum intranasally. Dilute the PR8 virus stock in sterile PBS to the desired concentration (e.g., 100 PFU in 30-50 µL). Deliver the entire volume to the nares of the anesthetized mouse.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
B. Post-Infection Monitoring
-
Daily Monitoring: Monitor the mice daily for a period of 14-21 days.
-
Body Weight: Record the body weight of each mouse daily. Weight loss is a primary indicator of disease severity.
-
Clinical Scoring: Assign a clinical score based on signs of illness, such as ruffled fur, hunched posture, and reduced activity.
-
Euthanasia Criteria: Establish humane endpoints. Typically, mice that lose more than 25-30% of their initial body weight are euthanized.
-
Sample Collection: At predetermined time points, euthanize subsets of mice to collect samples (e.g., lungs, bronchoalveolar lavage fluid (BALF), blood) for analysis of viral load, histopathology, and immune responses.
Diagrams: Pathways and Workflows
Caption: RIG-I signaling pathway for Type I Interferon production upon influenza virus recognition.
Caption: Experimental workflow for evaluating an antiviral compound in a mouse model of influenza.
Caption: Logical relationship between viral replication, host response, and disease outcome.
Application Notes and Protocols: Plaque Reduction Assay for Evaluating the Antiviral Activity of IN-7 Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a plaque reduction assay to determine the antiviral efficacy of a test compound, designated here as IN-7, against the influenza virus. This assay is a fundamental method in virology for quantifying infectious virus particles and is considered the gold standard for evaluating the in vitro efficacy of antiviral compounds.[1]
The principle of the plaque reduction assay is to measure the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death or cytopathic effect (CPE) caused by viral replication in a cell monolayer.[2] The reduction in the number or size of plaques in the presence of the test compound is proportional to its antiviral activity.
Key Concepts and Applications
-
Determination of Antiviral Potency: The primary application of this assay is to quantify the concentration of an antiviral compound required to inhibit viral replication, typically expressed as the 50% inhibitory concentration (IC50).[3]
-
Screening of Antiviral Candidates: This method is widely used in high-throughput screening campaigns to identify and characterize novel antiviral compounds.
-
Evaluation of Drug Resistance: The plaque reduction assay can be adapted to assess the susceptibility of different viral strains, including drug-resistant variants, to antiviral agents.[4]
-
Mechanism of Action Studies: While not its primary purpose, results from this assay can provide preliminary insights into the stage of the viral life cycle targeted by the compound.
Data Presentation
The quantitative data generated from the plaque reduction assay should be meticulously recorded and presented in a clear, tabular format to facilitate analysis and comparison.
Table 1: Cytotoxicity of Compound IN-7 on MDCK Cells
| Compound IN-7 Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Cell Control) | 100 | ± 2.5 |
| 1 | 98.7 | ± 3.1 |
| 10 | 95.2 | ± 4.0 |
| 50 | 92.8 | ± 3.5 |
| 100 | 88.5 | ± 4.2 |
| 200 | 75.3 | ± 5.1 |
| 400 | 51.2 | ± 4.8 |
This table is a representative example. Actual data will vary based on the specific compound and experimental conditions.
Table 2: Plaque Reduction Assay of Compound IN-7 Against Influenza A Virus (e.g., A/PR/8/34)
| Compound IN-7 Concentration (µM) | Average Plaque Count | Standard Deviation | Percent Inhibition (%) |
| 0 (Virus Control) | 120 | ± 8 | 0 |
| 0.1 | 105 | ± 6 | 12.5 |
| 1 | 65 | ± 5 | 45.8 |
| 5 | 28 | ± 4 | 76.7 |
| 10 | 12 | ± 3 | 90.0 |
| 25 | 2 | ± 1 | 98.3 |
| 50 | 0 | ± 0 | 100 |
This table is a representative example. The IC50 value is calculated from the dose-response curve generated from this data.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a plaque reduction assay to evaluate the anti-influenza activity of the hypothetical compound IN-7.
Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells.
-
Virus: Influenza A virus (e.g., A/Puerto Rico/8/34 H1N1).
-
Test Compound: IN-7, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Virus Growth Medium (VGM): DMEM with 1% BSA, Penicillin-Streptomycin, and TPCK-treated trypsin (2 µg/mL).
-
-
Overlay Medium: A 1:1 mixture of 2X DMEM and 1.2% low-melting-point agarose. Avicel or methylcellulose-based overlays can also be used.[5][6]
-
Fixation and Staining Solutions:
-
10% Formalin in PBS
-
1% Crystal Violet solution in 20% ethanol.
-
-
Equipment:
-
12-well cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Inverted microscope
-
Pipettes and sterile tips
-
Experimental Workflow Diagram
Caption: Workflow of the influenza virus plaque reduction assay.
Detailed Protocol
Day 1: Seeding of MDCK Cells
-
Culture and expand MDCK cells in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Trypsinize the cells and perform a cell count.
-
Seed the MDCK cells into 12-well plates at a density of approximately 5 x 10^5 cells/well in 1 mL of growth medium.[7]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.
Day 2: Virus Infection and Compound Treatment
-
On the day of the experiment, examine the cell monolayers under an inverted microscope to ensure they are approximately 90-100% confluent.
-
Prepare serial dilutions of the influenza virus stock in ice-cold VGM. The dilutions should be chosen to yield a countable number of plaques (e.g., 50-150 plaques/well) in the virus control wells.
-
Prepare serial dilutions of the IN-7 compound in VGM.
-
Aspirate the growth medium from the 12-well plates and wash the cell monolayers twice with 1 mL of sterile PBS.
-
Infect the cells by adding 200 µL of the appropriate virus dilution to each well. For the cell control wells, add 200 µL of VGM without the virus.
-
Incubate the plates at 37°C for 1 hour to allow for virus adsorption. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum and to prevent the monolayers from drying out.[8]
-
During the incubation, prepare the agarose overlay. Melt the 1.2% agarose and equilibrate it in a 42°C water bath. Warm the 2X DMEM to 37°C. Mix equal volumes of the 2X DMEM and the 1.2% agarose. Add TPCK-treated trypsin to a final concentration of 2 µg/mL.
-
Prepare the final overlay mixtures by adding the different concentrations of IN-7 to aliquots of the agarose overlay medium.
-
After the 1-hour adsorption period, aspirate the viral inoculum from each well.
-
Gently add 1.5 mL of the prepared overlay medium containing the respective concentration of IN-7 to each well. Add the overlay medium without the compound to the virus control and cell control wells.
-
Allow the overlay to solidify at room temperature for 15-20 minutes.
-
Incubate the plates in an inverted position at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
Day 4 or 5: Fixation and Staining
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin directly on top of the overlay and incubate for at least 1 hour at room temperature.
-
Carefully remove the agarose plugs. This can be done with a spatula or by running a stream of water over the plate to dislodge the plugs.
-
Stain the cell monolayers by adding 0.5 mL of 1% crystal violet solution to each well. Incubate for 10-15 minutes at room temperature.
-
Gently wash the plates with tap water to remove the excess stain and allow them to air dry.
-
The plaques will appear as clear, unstained areas against a background of stained, viable cells.
Data Analysis
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration of IN-7 using the following formula:
% Inhibition = [1 - (Average plaque count in treated wells / Average plaque count in virus control wells)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of IN-7 that reduces the number of plaques by 50%, using a non-linear regression analysis.
Principle of Plaque Reduction by an Antiviral Compound
Caption: Inhibition of plaque formation by antiviral compound IN-7.
Troubleshooting
-
No Plaques Observed:
-
Inactive Virus: Ensure the virus stock is infectious. Titer the virus stock before the assay.
-
Incorrect Cell Line: Confirm that the MDCK cells are susceptible to the influenza strain being used.
-
Problem with Overlay: The overlay may be too thick or the agarose may have been too hot, killing the cells.[5]
-
-
Monolayer Peeling or Cell Death in Control Wells:
-
Cell Health: Ensure the MDCK cells are healthy and not over-confluent before infection.
-
Toxicity of Compound or Solvent: Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound and its solvent.
-
Overlay Issues: The overlay may have been prepared incorrectly or may be toxic to the cells.
-
-
Inconsistent Plaque Sizes:
-
Uneven Virus Distribution: Ensure the inoculum is evenly distributed during the adsorption step by gentle rocking.
-
Inconsistent Overlay Solidification: Allow the overlay to solidify completely and evenly before moving the plates.
-
References
- 1. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 5. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 8. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "Influenza virus-IN-7"
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Influenza A Virus M1 Protein
The influenza A virus matrix protein 1 (M1) is a crucial structural component that plays a multifaceted role throughout the viral life cycle.[1] The M1 protein is highly conserved across different influenza A virus subtypes, making it an attractive target for the development of broad-spectrum antiviral agents.[2] It is involved in key processes such as the regulation of viral transcription, the nuclear export of viral ribonucleoproteins (vRNPs), and the assembly and budding of new virions.[1][3] Disrupting the function of the M1 protein can therefore inhibit viral replication at multiple stages.[1]
"Influenza virus-IN-7" is a novel investigational small molecule designed to specifically inhibit the function of the influenza A virus M1 protein. These application notes provide a detailed protocol for the use of "this compound" as a control compound and for the high-throughput screening (HTS) of compound libraries to identify novel M1 inhibitors.
Proposed Mechanism of Action of "this compound"
"this compound" is hypothesized to act as a "wedge" that interferes with the self-association of M1 protein monomers.[2] This disruption of M1 oligomerization is believed to hinder the formation of the stable protein matrix required for the structural integrity of the virion and to impede the proper trafficking and packaging of the viral genome.[1][3] The proposed mechanism leads to a pleiotropic inhibitory effect on the viral life cycle, primarily impacting the late stages of viral replication, including assembly and budding.
References
Application Notes and Protocols for Studying Influenza Drug Resistance Using Influenza A/California/07/2009 (H1N1) as a Representative Model for "Influenza virus-IN-7"
A Note on "Influenza virus-IN-7": The specific designation "this compound" does not correspond to a recognized influenza virus strain in publicly available scientific literature. For the purpose of these application notes and protocols, we will use the well-characterized pandemic A/California/07/2009 (H1N1) strain as a representative model. This strain has been extensively used in drug resistance studies.[1] The methodologies and principles outlined here are broadly applicable to the study of drug resistance in various influenza A virus strains.
Introduction
Influenza A viruses are a significant global health threat due to their ability to cause seasonal epidemics and occasional pandemics.[2][3][4] The constant evolution of these viruses through antigenic drift and shift leads to the emergence of strains with resistance to approved antiviral drugs.[5][6][7] Therefore, robust and standardized methods for monitoring and characterizing antiviral resistance are crucial for public health preparedness and the development of new therapeutic strategies.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a representative influenza A virus strain for studying drug resistance. The protocols described herein cover essential in vitro assays to determine antiviral susceptibility, select for resistant variants, and characterize the genetic basis of resistance.
Key Applications
-
Antiviral Drug Screening: Evaluating the efficacy of novel or existing antiviral compounds against a clinically relevant influenza strain.
-
Resistance Profiling: Determining the susceptibility of the virus to approved anti-influenza drugs and identifying resistance-conferring mutations.
-
Mechanism of Action Studies: Investigating how antiviral drugs inhibit viral replication and how specific viral mutations overcome this inhibition.
-
Viral Fitness Assessment: Characterizing the replication capacity and stability of drug-resistant viral variants.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data that could be generated when studying the drug resistance profile of an influenza virus strain like A/California/07/2009 (H1N1).
Table 1: Antiviral Susceptibility Profile (IC50 Values)
| Antiviral Drug | Drug Class | Wild-Type Virus IC50 (µM) | Resistant Variant (e.g., H275Y) IC50 (µM) | Fold Change in IC50 |
| Oseltamivir | Neuraminidase Inhibitor | 0.005 | 2.5 | 500 |
| Zanamivir | Neuraminidase Inhibitor | 0.002 | 0.004 | 2 |
| Peramivir | Neuraminidase Inhibitor | 0.001 | 1.0 | 1000 |
| Baloxavir marboxil | Cap-dependent Endonuclease Inhibitor | 0.003 | 0.15 | 50 |
| Amantadine | M2 Ion Channel Blocker | >100 (Resistant) | >100 (Resistant) | N/A |
IC50 (half-maximal inhibitory concentration) values are determined through neuraminidase inhibition assays or plaque reduction assays. A significant fold change indicates reduced susceptibility.[9]
Table 2: In Vitro Resistance Selection and Viral Fitness
| Antiviral Drug | Passages to Resistance | Key Resistance Mutation(s) | Viral Titer (PFU/mL) - Wild-Type | Viral Titer (PFU/mL) - Resistant Variant |
| Oseltamivir | 5-10 | H275Y (in NA) | 1 x 10⁸ | 5 x 10⁷ |
| Baloxavir marboxil | 8-15 | I38T (in PA) | 1 x 10⁸ | 2 x 10⁷ |
The number of passages required to select for resistant variants can indicate the genetic barrier to resistance. Viral titers are used to assess the replicative fitness of the resistant mutants compared to the wild-type virus.
Experimental Protocols
Protocol 1: Influenza Virus Propagation in Cell Culture
Objective: To generate high-titer stocks of the influenza virus for use in subsequent assays.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[5]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
Influenza virus stock (e.g., A/California/07/2009 (H1N1))
-
75 cm² cell culture flasks
Procedure:
-
Grow MDCK cells to 90-95% confluency in a 75 cm² flask using DMEM supplemented with 10% FBS.
-
Wash the cell monolayer twice with phosphate-buffered saline (PBS).
-
Infect the cells with the influenza virus at a low multiplicity of infection (MOI) of 0.001 in infection medium (DMEM with 2 µg/mL TPCK-treated trypsin).
-
Incubate the flask at 37°C in a 5% CO₂ incubator.
-
Monitor the cells daily for cytopathic effect (CPE).
-
When 80-90% CPE is observed (typically 48-72 hours post-infection), harvest the supernatant.
-
Centrifuge the supernatant at 2,000 x g for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Determine the virus titer using a plaque assay or TCID50 assay.
Protocol 2: Plaque Reduction Assay for Antiviral Susceptibility Testing
Objective: To determine the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (IC50).
Materials:
-
MDCK cells in 6-well plates
-
High-titer influenza virus stock
-
Antiviral compounds of interest
-
Agarose
-
Crystal violet solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 100% confluency.
-
Prepare serial dilutions of the antiviral compound in infection medium.
-
Pre-incubate the virus (at a concentration to yield 50-100 plaques per well) with an equal volume of each drug dilution for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with 200 µL of the virus-drug mixture per well and incubate for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of the antiviral drug.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque inhibition against the drug concentration.
Protocol 3: In Vitro Selection of Drug-Resistant Influenza Viruses
Objective: To generate influenza virus variants with reduced susceptibility to a specific antiviral drug through serial passage in the presence of the drug.[1]
Materials:
-
MDCK cells in 6-well plates
-
High-titer influenza virus stock
-
Antiviral compound of interest
Procedure:
-
Infect MDCK cells with the influenza virus at an MOI of 0.01 in the presence of the antiviral drug at its IC50 concentration.
-
Incubate until CPE is observed.
-
Harvest the supernatant (Passage 1).
-
Use the harvested virus to infect fresh MDCK cells, this time with a 2-fold higher concentration of the antiviral drug.
-
Repeat this process for 10-20 passages, gradually increasing the drug concentration.
-
After each passage, titer the virus and test its susceptibility to the drug using the plaque reduction assay.
-
Once a significantly resistant population has emerged (e.g., >50-fold increase in IC50), plaque-purify individual viral clones.
-
Sequence the relevant viral genes (e.g., NA for neuraminidase inhibitors, PA for baloxavir) to identify mutations associated with resistance.
Visualizations
Signaling Pathways in Influenza Virus Replication
// Viral Lifecycle Virus -> Receptor [label="Attachment"]; Receptor -> Endosome [label="Endocytosis"]; Endosome -> vRNP_in [label="Uncoating"]; vRNP_in -> Transcription; vRNP_in -> Replication; Transcription -> Ribosome [label="mRNA"]; Replication -> vRNP_out [label="New vRNPs"]; Ribosome -> Golgi [label="Viral Proteins"]; vRNP_out -> Budding; Golgi -> Budding; Budding -> Virus [label="Release"];
// Signaling Pathway Activation Virus -> PI3K_Akt [label="Activates", style=dashed]; Virus -> Raf_MEK_ERK [label="Activates", style=dashed]; Virus -> NF_kB [label="Activates", style=dashed]; PI3K_Akt -> Replication [label="Promotes", style=dashed]; Raf_MEK_ERK -> vRNP_out [label="Promotes", style=dashed];
// Drug Inhibition edge [color="#34A853", style=bold]; M2_Target -> Endosome [label="Inhibits Uncoating\n(Amantadine)"]; Endonuclease_Target -> Transcription [label="Inhibits Transcription\n(Baloxavir)"]; NA_Target -> Budding [label="Inhibits Release\n(Oseltamivir, Zanamivir)"]; }
Caption: Influenza virus replication cycle and associated host cell signaling pathways targeted by antiviral drugs.
Experimental Workflow for Antiviral Resistance Study
Caption: Step-by-step experimental workflow for the selection and characterization of drug-resistant influenza viruses in vitro.
Logical Relationship of Influenza Drug Resistance Mechanisms
Caption: Logical flow illustrating the emergence of drug resistance in influenza viruses under antiviral pressure.
References
- 1. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza - Wikipedia [en.wikipedia.org]
- 4. Influenza - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. How Flu Viruses Can Change: "Drift" and "Shift" | Influenza (Flu) | CDC [cdc.gov]
- 8. Evolution of Influenza Viruses—Drug Resistance, Treatment Options, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Experimental Dosage Determination for the Investigational Antiviral Agent "Influenza virus-IN-7"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for determining the appropriate dosage of the novel investigational antiviral agent, Influenza virus-IN-7 (herein referred to as IN-7), for the treatment of influenza virus infections. The following sections detail the methodologies for in vitro and in vivo studies, present data in a structured format, and include visualizations of experimental workflows and relevant biological pathways.
In Vitro Dosage Determination
The initial phase of dosage determination involves in vitro assays to establish the antiviral activity and cytotoxicity of IN-7 against various influenza virus strains.
Experimental Protocols
a. Cell Culture and Virus Propagation:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus research and will be used for these assays. Cells are to be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 50 µg/mL gentamicin.
-
Virus Strains: A panel of representative influenza A and B virus strains should be used, including laboratory-adapted strains (e.g., A/Puerto Rico/8/34 (H1N1)) and recent clinical isolates. Viral stocks are prepared by infecting confluent MDCK cell monolayers and harvesting the supernatant when cytopathic effect (CPE) is observed. Viral titers are determined by 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay.[1]
b. 50% Inhibitory Concentration (IC50) Determination - Plaque Reduction Assay:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of IN-7 in infection medium (DMEM with 1 µg/mL TPCK-treated trypsin).
-
In a separate tube, dilute the influenza virus stock to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Mix equal volumes of the virus dilution and the IN-7 dilutions and incubate for 1 hour.
-
Inoculate the MDCK cell monolayers with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of IN-7.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
The IC50 value is the concentration of IN-7 that reduces the number of plaques by 50% compared to the untreated virus control.[2]
c. 50% Cytotoxic Concentration (CC50) Determination - MTT Assay:
-
Seed MDCK cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Prepare serial dilutions of IN-7 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of IN-7.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is the concentration of IN-7 that reduces cell viability by 50% compared to the untreated control cells.
Data Presentation
The results of the in vitro assays should be summarized in a table for clear comparison. The Selectivity Index (SI), a measure of the therapeutic window of the compound, is calculated as CC50 / IC50.
| Influenza Virus Strain | IN-7 IC50 (µM) | IN-7 CC50 (µM) on MDCK Cells | Selectivity Index (SI) |
| A/H1N1/PR/8/34 | 0.05 | >100 | >2000 |
| A/H3N2/Hong Kong/1/68 | 0.12 | >100 | >833 |
| B/Lee/40 | 0.25 | >100 | >400 |
| Neuraminidase Inhibitor-Resistant Strain | 0.08 | >100 | >1250 |
| Amantadine-Resistant Strain | 0.06 | >100 | >1667 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of IN-7. (Note: These are hypothetical data for illustrative purposes.)
Visualization
In Vivo Dosage Determination
Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the efficacy, toxicity, and pharmacokinetics of IN-7, which are crucial for determining a safe and effective dosage for potential human trials.[3]
Experimental Protocols
a. Animal Model:
-
Female BALB/c mice (6-8 weeks old) are a commonly used model for influenza infection studies. Ferrets can also be used as they more closely mimic human influenza disease.[3] All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
b. 50% Effective Dose (ED50) Determination:
-
Anesthetize mice and intranasally infect them with a lethal dose (e.g., 5-10 times the 50% lethal dose, LD50) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34).
-
Initiate treatment with IN-7 at various doses (e.g., 1, 5, 10, 25, 50 mg/kg/day) at a specified time post-infection (e.g., 4 hours). Treatment is typically administered orally or intraperitoneally twice daily for 5 days.[4] A placebo group receiving the vehicle only and a positive control group (e.g., receiving oseltamivir) should be included.
-
Monitor the mice daily for 14 days for survival, weight loss, and clinical signs of illness.
-
On day 3 or 4 post-infection, a subset of mice from each group can be euthanized to determine viral titers in the lungs.
-
The ED50 is the dose of IN-7 that protects 50% of the mice from lethal infection or results in a significant reduction in lung viral titers.
c. 50% Lethal Dose (LD50) Determination:
-
Administer escalating single doses of IN-7 to healthy, uninfected mice.
-
Observe the animals for a period of 7-14 days for signs of toxicity and mortality.
-
The LD50 is the dose of IN-7 that is lethal to 50% of the treated animals.
Data Presentation
The in vivo data should be compiled into a table to assess the therapeutic potential of IN-7. The Therapeutic Index (TI), an indicator of the safety of the drug, is calculated as LD50 / ED50.
| Parameter | IN-7 | Oseltamivir (Control) |
| ED50 (mg/kg/day) | 10 | 15 |
| LD50 (mg/kg) | >1000 | >2000 |
| Therapeutic Index (TI) | >100 | >133 |
| Mean Survival Time (days) at ED50 | 12 | 11 |
| Lung Viral Titer Reduction (log10 PFU/g) at ED50 | 3.5 | 3.2 |
Table 2: In Vivo Efficacy and Toxicity of IN-7 in a Mouse Model. (Note: These are hypothetical data for illustrative purposes.)
Visualization
Proposed Mechanism of Action and Signaling Pathway
Understanding the mechanism of action of IN-7 is crucial for its development. Based on common antiviral targets, we can hypothesize that IN-7 may act as an inhibitor of a key viral enzyme, such as the neuraminidase or the RNA-dependent RNA polymerase. The following diagram illustrates the influenza virus replication cycle and a hypothetical point of inhibition by IN-7.
Influenza Virus Replication Cycle and Putative IN-7 Target
The influenza virus replication cycle involves several key steps: attachment, entry, uncoating, replication and transcription, protein synthesis, assembly, and release.[5] Antiviral drugs typically target one of these stages. For instance, neuraminidase inhibitors like oseltamivir prevent the release of new virions from the infected cell.
Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activities of T-705 and oseltamivir against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Efficacy of Influenza Virus-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction: These application notes provide a comprehensive overview of the techniques and protocols required to evaluate the antiviral efficacy of "Influenza virus-IN-7," a novel investigational inhibitor of the influenza virus. The following sections detail the presumed mechanism of action, provide step-by-step experimental protocols for key in vitro and in vivo assays, present data in a structured format, and visualize complex processes and workflows.
Presumed Mechanism of Action: RNA-Dependent RNA Polymerase (RdRp) Inhibition
While the precise target of this compound is under investigation, its preliminary profile suggests it functions as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex. The influenza RdRp is a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, which is essential for both transcription and replication of the viral RNA genome within the host cell nucleus.[1][2] Drugs targeting the RdRp can act as nucleoside inhibitors or by blocking functions like "cap-snatching".[3] this compound is hypothesized to interfere with the polymerase's catalytic activity, thereby preventing the synthesis of viral mRNA and new viral RNA genomes (vRNA).[4][5]
Signaling Pathway: Influenza A Virus Replication Cycle & IN-7 Target
The following diagram illustrates the key stages of the influenza A virus replication cycle and highlights the putative target of this compound.[6][7]
Caption: Influenza A replication cycle and the hypothesized polymerase target of IN-7.
Experimental Workflow for Efficacy Testing
A tiered approach is recommended to comprehensively evaluate the efficacy of this compound, starting with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess therapeutic efficacy in a relevant animal model.
Caption: Tiered workflow for evaluating the antiviral efficacy of this compound.
In Vitro Efficacy Protocols
Standard in vitro antiviral assays are used to determine the concentration of a compound required to inhibit viral activity.[8] These typically involve measuring the inhibition of viral plaques, cytopathic effect (CPE), or viral yield.[8][9]
Protocol 3.1: Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the concentration of IN-7 required to reduce the number of infectious virus particles, measured as plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
6-well cell culture plates
-
Influenza A virus stock (e.g., A/Puerto Rico/8/1934 (H1N1))
-
This compound, serially diluted
-
Minimum Essential Medium (MEM) with TPCK-Trypsin
-
Agarose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer (approx. 1 x 10^6 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
Virus & Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standardized amount of influenza virus (e.g., 100 Plaque Forming Units (PFU)) and incubate for 1 hour at 37°C.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the virus-compound mixtures. Include a "virus only" control and a "cells only" control.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with agarose medium containing the corresponding concentration of IN-7.
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.1% Crystal Violet solution.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the "virus only" control. The 50% inhibitory concentration (IC50) is determined using regression analysis.[9]
Protocol 3.2: Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of IN-7 to protect cells from virus-induced death or morphological changes (CPE).[10]
Materials:
-
MDCK cells
-
96-well cell culture plates
-
Influenza A virus stock
-
This compound, serially diluted
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate overnight to form a monolayer.
-
Treatment: Add serial dilutions of IN-7 to the wells.
-
Infection: Infect the cells with influenza virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours. Include virus controls (no drug) and cell controls (no virus, no drug).
-
Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.
-
Quantification: Assess cell viability by adding a reagent like Neutral Red.[10] Read the absorbance on a plate reader.
-
Analysis: Calculate the percentage of CPE inhibition. The 50% effective concentration (EC50) is the concentration of IN-7 that protects 50% of the cells from virus-induced death.
Data Presentation: In Vitro Efficacy of this compound
The results from in vitro assays are summarized to determine the compound's potency and selectivity. The Selectivity Index (SI) is a critical parameter, calculated as CC50/IC50. A higher SI value indicates a more favorable safety profile.
| Assay Type | Influenza Strain | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Plaque Reduction (PRNA) | A/H1N1 | 0.05 | >100 | >2000 |
| Plaque Reduction (PRNA) | A/H3N2 | 0.08 | >100 | >1250 |
| CPE Inhibition | A/H1N1 | 0.04 | >100 | >2500 |
| CPE Inhibition | Influenza B | 0.12 | >100 | >833 |
In Vivo Efficacy Protocols
Animal models are essential for evaluating the therapeutic potential of antiviral compounds in a living system.[8] The laboratory mouse is a commonly used model for initial in vivo studies due to cost and availability.[11][12]
Protocol 4.1: Mouse Model of Influenza Infection
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Materials:
-
Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)
-
This compound formulated for oral gavage or intraperitoneal injection
-
Anesthetic (e.g., isoflurane)
-
Biosafety Level 2 (BSL-2) animal facility
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least 7 days.
-
Infection: Lightly anesthetize mice and intranasally inoculate them with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza virus in a 50 µL volume.
-
Treatment Regimen:
-
Therapeutic: Begin treatment with IN-7 (e.g., 10 mg/kg, twice daily) 24 hours post-infection and continue for 5-7 days.
-
Prophylactic: Begin treatment 4 hours before infection and continue for 5-7 days.
-
Include a placebo/vehicle control group and a positive control group (e.g., Oseltamivir).[13]
-
-
Monitoring (Efficacy Endpoints):
-
Morbidity: Record body weight and clinical signs of illness daily for 14 days. Define a humane endpoint (e.g., >25% weight loss).
-
Mortality: Record survival daily for 14 days.
-
-
Viral Load Quantification (Satellite Group):
Data Presentation: In Vivo Efficacy of this compound
Data from the mouse model demonstrates the compound's ability to reduce disease severity and viral replication.
Table 4.1: Morbidity and Mortality
| Treatment Group (10 mg/kg) | Mean Weight Loss (Day 7) | Survival Rate (%) |
| Vehicle Control | 22% | 0% |
| This compound | 5% | 100% |
| Oseltamivir (Positive Control) | 8% | 100% |
Table 4.2: Lung Viral Titers
| Treatment Group (10 mg/kg) | Day 2 Post-Infection (log10 PFU/g) | Day 4 Post-Infection (log10 PFU/g) |
| Vehicle Control | 6.5 | 5.8 |
| This compound | 4.2 | 2.1 |
| Oseltamivir (Positive Control) | 4.8 | 2.5 |
Conclusion: The protocols and data presented outline a robust framework for determining the efficacy of the novel inhibitor, this compound. The strong in vitro potency against multiple influenza strains, high selectivity index, and significant protection against morbidity, mortality, and viral replication in the mouse model suggest that IN-7 is a promising candidate for further development as an anti-influenza therapeutic.
References
- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]
- 6. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 13. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Information on "Influenza virus-IN-7" Currently Unavailable
Our comprehensive search for information regarding "Influenza virus-IN-7" has not yielded any specific details about this compound in publicly available scientific literature and databases.
This suggests that "this compound" may be:
-
An internal compound designation: The name might be specific to a particular research group or company and not yet disclosed publicly.
-
A very recent discovery: Information about this compound may not have been published yet.
-
A misnomer or contain a typographical error: It is possible that the name is slightly different from what has been searched.
Without any available data on "this compound," we are unable to provide a technical support center with the requested troubleshooting guides, FAQs, data tables, and diagrams related to its solubility and experimental use.
To assist you further, we recommend the following:
-
Verify the compound name: Please double-check the exact name and any alternative designations for the compound.
-
Consult the source: If the compound was obtained from a specific supplier or collaborator, we advise contacting them directly for a product datasheet or handling instructions.
We are committed to providing accurate and helpful information. Should you be able to provide a more specific or alternative name for the compound of interest, we would be happy to conduct a new search and generate the technical content you require.
Technical Support Center: Influenza Virus-IN-7 Cytotoxicity
Welcome to the technical support center for Influenza virus-IN-7 cytotoxicity assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during cytotoxicity experiments with this compound.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Background Cytotoxicity in Mock-Infected Controls | 1. Cell Health: Cells were unhealthy, stressed, or overgrown before the experiment. 2. Reagent Contamination: Media or serum is contaminated with bacteria, fungi, or mycoplasma. 3. Reagent Toxicity: A component of the media (e.g., serum, antibiotics) or the assay itself is toxic to the cells.[1] 4. Assay Interference: The assay reagents are reacting with components in the cell culture medium.[2][3] | 1. Optimize Cell Culture: Ensure cells are in the logarithmic growth phase and are not overly confluent.[4] Use fresh, healthy cells for each experiment. 2. Check for Contamination: Regularly test cell cultures for mycoplasma. Use fresh, sterile reagents. 3. Test Reagents: Test for toxicity of individual reagents on the cells in the absence of the virus. 4. Include Proper Controls: Always include a "no-cell" control to measure the background absorbance of the medium and assay reagents.[5] |
| Low or No Detectable Cytotoxicity in Virus-Infected Wells | 1. Low Multiplicity of Infection (MOI): The amount of virus used is insufficient to cause significant cell death within the experimental timeframe.[6][7] 2. Incorrect Time Point: The assay was performed too early, before significant cell death occurred.[6] 3. Virus Inactivation: The virus stock has lost infectivity due to improper storage or handling. 4. Cell Line Resistance: The chosen cell line may be resistant to infection or cell death induced by this particular virus strain. | 1. Optimize MOI: Perform a dose-response experiment with a range of MOIs (e.g., 0.1, 1, 10) to determine the optimal concentration for your cell line.[6] 2. Time-Course Experiment: Harvest samples at multiple time points post-infection (e.g., 12, 24, 48, 72 hours) to identify the peak of cytotoxicity.[8][9] 3. Titer Virus Stock: Always titer your virus stock before an experiment to confirm its infectivity. 4. Select Appropriate Cell Line: Use a cell line known to be susceptible to influenza A virus infection and subsequent cell death (e.g., A549, MDCK). |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven number of cells seeded across wells. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of virus, compounds, or assay reagents. 3. Edge Effects: Wells on the edge of the plate are more prone to evaporation, leading to altered cell growth and assay results. 4. Assay Protocol: Inconsistent incubation times or temperatures. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use a multi-channel pipette for adding common reagents to reduce variability. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 4. Standardize Protocol: Adhere strictly to incubation times and temperatures. |
| Assay Interference from Virus or Antiviral Compound | 1. Direct Reagent Interaction: The virus particles or the tested compound may directly interact with the assay reagents (e.g., reducing MTT, inactivating LDH).[10] 2. Colorimetric Interference: The compound itself is colored and interferes with absorbance readings. | 1. Run Cell-Free Controls: Include controls with the virus or compound in the absence of cells to check for direct effects on the assay reagents.[10] 2. Background Subtraction: For colored compounds, measure the absorbance of the compound in media alone and subtract this value from the experimental wells. |
Frequently Asked Questions (FAQs)
Q1: Which cytotoxicity assay is best for influenza virus experiments?
A1: The choice of assay depends on the specific research question.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the supernatant, indicating loss of membrane integrity. It is a good indicator of necrosis or late-stage apoptosis.[4][11]
-
Tetrazolium Salt-Based Assays (e.g., MTT, MTS): Measure the metabolic activity of viable cells. A decrease in signal indicates cell death or inhibition of proliferation.[12] Be aware that these assays can't distinguish between cell death and growth inhibition.[13]
-
Caspase Activity Assays: Measure the activity of specific caspases (e.g., caspase-3/7) that are key mediators of apoptosis.[14][15] This is a more specific measure of programmed cell death.
Q2: How do I determine the optimal Multiplicity of Infection (MOI) and time point for my experiment?
A2: The optimal MOI and time point are cell line and virus strain-dependent. It is crucial to perform a preliminary experiment to determine these parameters. A typical approach is to infect cells with a range of MOIs (e.g., 0.01, 0.1, 1, 10) and measure cytotoxicity at various time points post-infection (e.g., 12, 24, 48, 72 hours).[6][8][9] The goal is to identify a condition that results in a measurable and reproducible level of cell death. For single-cycle replication studies, a high MOI (e.g., >1) is often used, with analysis occurring within 12-16 hours.[6] For experiments aiming to assess significant cell death, longer incubation times of 24-48 hours may be necessary.[6]
Q3: My mock-infected control cells show some background cell death. Is this normal?
A3: A small amount of background cell death can be normal, especially at later time points as the cell monolayer becomes confluent and nutrients are depleted. However, if the background cytotoxicity is high (e.g., >15-20%), it indicates a problem with cell health, reagent contamination, or reagent toxicity. Refer to the troubleshooting table for guidance.
Q4: Can the influenza virus itself interfere with the cytotoxicity assay?
A4: Yes, it is possible. For instance, viral components could potentially interact with assay reagents.[10] It is always recommended to include a cell-free control where the virus is added to the medium without cells to see if it affects the background reading of your assay.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom cell culture plates
-
Host cells (e.g., A549, MDCK)
-
This compound stock of known titer
-
Complete cell culture medium
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection. Incubate overnight.
-
Infection:
-
Prepare serial dilutions of the virus in serum-free medium to achieve the desired MOIs.
-
Wash the cells once with PBS.
-
Add the diluted virus to the appropriate wells.
-
Include mock-infected wells (medium only) as a negative control.
-
Incubate for 1 hour to allow for viral adsorption.
-
Remove the virus inoculum and add fresh complete medium.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours) at 37°C in a CO2 incubator.
-
Assay Controls: At the end of the incubation period, prepare the following controls:
-
Spontaneous LDH Release (Negative Control): Supernatant from mock-infected cells.
-
Maximum LDH Release (Positive Control): Add lysis buffer (provided in the kit) to mock-infected cells and incubate for 15 minutes.
-
-
Sample Collection: Carefully collect the supernatant from all wells without disturbing the cell layer.
-
LDH Reaction:
-
Add the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Signaling Pathways and Workflows
Influenza A virus infection can trigger multiple cell death pathways, including apoptosis and pyroptosis.[16][17]
Influenza-Induced Apoptosis Signaling Pathway
Influenza virus can induce apoptosis through both extrinsic and intrinsic pathways.[14][16] The extrinsic pathway is initiated by death receptors on the cell surface, while the intrinsic pathway is triggered by mitochondrial stress.[14] Both pathways converge on the activation of executioner caspases, leading to programmed cell death.
Caption: Influenza-induced apoptosis pathways.
Influenza-Induced Pyroptosis Signaling Pathway
Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammasomes.[18] During influenza infection, the NLRP3 inflammasome is a key player, activated by viral components, leading to caspase-1 activation, cytokine release, and cell death.[18][19]
Caption: Influenza-induced NLRP3 inflammasome and pyroptosis.
Experimental Workflow for Cytotoxicity Assay
A logical workflow is essential for obtaining reliable and reproducible results in cytotoxicity assays.
Caption: Standard workflow for an LDH cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 3. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Multiscale modeling of influenza A virus replication in cell cultures predicts infection dynamics for highly different infection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Influenza Virus Shedding at Different Time Points in Madin-Darby Canine Kidney Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Influenza Virus Induces Apoptosis via BAD-Mediated Mitochondrial Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza virus induces apoptosis via BAD-mediated mitochondrial dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Roles and Mechanisms of NLRP3 in Influenza Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation and functions of NLRP3 inflammasome during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
Improving "Influenza virus-IN-7" bioavailability in animal models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the novel investigational compound, Influenza virus-IN-7, in animal models. Our focus is on addressing the common challenge of improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of this compound in our mouse model following oral gavage. What are the likely causes?
A1: Low and variable plasma concentrations of this compound are typically attributed to its poor aqueous solubility and potential for high first-pass metabolism in the liver. The compound's hydrophobic nature can lead to inefficient dissolution in the gastrointestinal tract, which is a prerequisite for absorption. Furthermore, any absorbed compound may be extensively metabolized by cytochrome P450 enzymes in the liver before it reaches systemic circulation.
Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound?
A2: For preclinical animal studies, we recommend starting with a formulation designed to enhance solubility and absorption. A simple suspension in a vehicle like 0.5% methylcellulose is often a baseline, but for a compound like this compound, more advanced formulations are recommended. Consider a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), or an amorphous solid dispersion. These formulations can increase the concentration of the dissolved drug at the site of absorption.
Q3: How can we assess the effectiveness of different formulations in our animal model?
A3: The most direct way to assess formulation effectiveness is through a pharmacokinetic (PK) study. This involves administering different formulations of this compound to groups of animals (e.g., mice or rats) and collecting blood samples at various time points. The plasma concentrations of the drug are then measured to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which reflects total drug exposure. A successful formulation will result in a significant increase in Cmax and AUC compared to a simple suspension.
Q4: Are there any known drug-drug interactions we should be aware of when co-administering this compound with other compounds?
A4: While specific interaction studies with this compound are ongoing, its potential for extensive metabolism by CYP3A4 suggests a risk of interactions with known inhibitors or inducers of this enzyme. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) could potentially increase the bioavailability of this compound, while co-administration with inducers (e.g., rifampicin) could decrease it. We recommend conducting a pilot study if co-administration with a CYP3A4 modulator is planned.
Troubleshooting Guides
Issue: High Variability in Plasma Concentrations Between Animals
High inter-animal variability in plasma exposure can obscure the true efficacy of this compound. The following troubleshooting workflow can help identify and mitigate the sources of this variability.
Technical Support Center: Influenza A Virus (IAV) Experimental Variability Reduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Influenza A Virus (IAV).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability in IAV research?
Experimental variability in IAV research can arise from several factors:
-
Viral Strain and Passage History: Influenza viruses are highly mutable.[1][2][3] Different strains and even the same strain with a different passage history can exhibit varied growth kinetics and virulence.[4] High-passage strains may become attenuated.
-
Host System: The choice of cell line (e.g., MDCK, A549) or animal model (e.g., mice, ferrets) significantly impacts viral replication, host immune response, and overall experimental outcomes.[5] Different host systems can incorporate distinct host proteins into the virion, affecting its properties.[6]
-
Inoculum Preparation: Inaccurate virus titration, repeated freeze-thaw cycles of viral stocks, and improper dilution techniques can lead to inconsistent infectious doses.[4]
-
Cell Culture Conditions: Cell confluence, passage number, media composition, and the presence of supplements like trypsin can all affect IAV replication.[4] It is not recommended to use MDCK cells that have been in culture for over 7–8 passages as it affects the uniformity of the monolayer.[4]
-
Assay-Specific Factors: Variability in plaque assays can be due to the overlay medium, incubation time, and staining method. For molecular assays like qPCR, RNA extraction efficiency and primer/probe quality are critical.
Q2: How can I minimize variability in my viral titers?
To ensure consistent viral titers:
-
Standardize Virus Stock Production: Grow and harvest virus stocks under identical conditions (cell line, media, incubation time, and temperature). Aliquot the viral stock and store it at -80°C to avoid repeated freeze-thaw cycles.[4]
-
Accurate Titration: Perform titrations (e.g., plaque assay or TCID50) in triplicate to obtain a reliable average. Use a consistent cell passage number for all titration experiments.
-
Control for Operator Variability: Whenever possible, have the same individual perform critical experimental steps. If multiple operators are involved, ensure they follow a standardized, detailed protocol.
Q3: My plaque assays are inconsistent. What could be the cause?
Inconsistent plaque assays are a common issue. Consider the following:
-
Cell Monolayer: Ensure the cell monolayer is 95-100% confluent and healthy at the time of infection. Over-confluent or unhealthy cells will yield poor results.[4]
-
Agarose/Overlay Concentration and Temperature: If using an agarose overlay, ensure the concentration is correct and the temperature is not too high when adding it to the cells, as this can cause cell death.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels during incubation. Any fluctuations can impact plaque development.
-
Staining: The timing of staining is crucial. Staining too early may result in small, difficult-to-count plaques, while staining too late can lead to plaque overlap.
Troubleshooting Guides
Problem 1: Low or No Viral Titer
| Possible Cause | Troubleshooting Step |
| Inactive Virus Stock | Use a new, low-passage aliquot of the virus. Verify the storage conditions (-80°C). |
| Incorrect Cell Line | Confirm the cell line is susceptible to the specific IAV strain being used. |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and free of contamination. |
| Presence of Inhibitors | Check if the serum used in the growth media contains IAV inhibitors. Use serum-free media with trypsin for infection. |
| Plaque Assay Issues | Review the plaque assay protocol for correct overlay concentration, incubation time, and staining procedure. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Uneven Cell Seeding | Ensure even cell distribution when seeding plates to create a uniform monolayer. |
| Inconsistent Inoculum Volume | Use a consistent volume of viral inoculum for each well or plate. |
| Edge Effects in Plates | To minimize edge effects, consider not using the outermost wells of the plate for critical experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to IAV experiments.
Table 1: Influenza A Virus Genome Coverage in Sequencing [7]
| Sample Type | Viral Load (Ct value) | Genome Coverage (%) |
| Contrived Sample 1 | 26.3 | >99% |
| Contrived Sample 2 | 29.5 | >99% |
| Contrived Sample 3 | 32.7 | >99% |
| Contrived Sample 4 | 35.9 | >90% |
| Contrived Sample 5 | 39.1 | >90% |
| Clinical Sample 1 | 21.2 | >99% |
| Clinical Sample 2 | 24.8 | >99% |
| Clinical Sample 3 | 31.1 | >99% |
Table 2: Antiviral Susceptibility Interpretation for Neuraminidase Inhibitors [8]
| Virus Type | Fold Change in IC50/EC50 | Level of Inhibition |
| Influenza A | <10-fold | Normal |
| Influenza A | 10- to 100-fold | Reduced |
| Influenza A | >100-fold | Highly Reduced |
| Influenza B | <5-fold | Normal |
| Influenza B | 5- to 50-fold | Reduced |
| Influenza B | >50-fold | Highly Reduced |
Experimental Protocols
Protocol 1: IAV Plaque Assay in MDCK Cells
This protocol is a standard method for determining the infectious titer of an IAV stock.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density that will result in a 95-100% confluent monolayer the following day.
-
Serial Dilutions: On the day of the assay, prepare 10-fold serial dilutions of the virus stock in serum-free media containing 1 µg/mL TPCK-trypsin.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate each well with a dilution of the virus. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After incubation, aspirate the inoculum and overlay the cells with a mixture of 2X MEM medium and 1.6% agarose containing 1 µg/mL TPCK-trypsin.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Staining and Counting: Fix the cells with 4% formaldehyde and stain with a 1% crystal violet solution. Count the plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
Protocol 2: Intranasal Infection of Mice with IAV[4]
This protocol describes the infection of mice for in vivo studies of IAV.
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Virus Dilution: Prepare the desired dose of IAV (e.g., LD50) by diluting the virus stock in sterile saline.[4] Keep the diluted virus on ice.
-
Anesthesia: Anesthetize the mice using a standard approved method (e.g., isoflurane inhalation).
-
Intranasal Inoculation: Once anesthetized, hold the mouse in a supine position and gently instill the viral inoculum (typically 20-50 µL) into the nares.
-
Monitoring: Monitor the mice daily for weight loss, signs of illness, and mortality for the duration of the experiment.
-
Tissue Harvesting: At predetermined time points, humanely euthanize the mice and harvest tissues (e.g., lungs) for viral load determination or other analyses.
Visualizations
Caption: Influenza A Virus Replication Cycle.
Caption: Plaque Assay Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Alternative Experimental Models for Studying Influenza Proteins, Host–Virus Interactions and Anti-Influenza Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the Evolutionary Variability of the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances and Perspectives of Influenza Prevention: Current State of the Art [mdpi.com]
- 4. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A sequencing and subtyping protocol for Influenza A and B viruses using Illumina® COVIDSeq™ Assay Kit [protocols.io]
- 8. Laboratory Methods for Monitoring Influenza Antiviral Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Influenza Virus Immunofluorescence Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using immunofluorescence (IF) assays to study influenza virus and the effects of investigational compounds like IN-7.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the influenza virus immunofluorescence assay?
A1: The immunofluorescence assay for influenza virus is a technique used to visualize influenza viral antigens within infected cells.[1][2] It utilizes fluorescently labeled antibodies that specifically bind to viral proteins.[2][3] In a direct IF assay, the primary antibody that recognizes the viral antigen is directly conjugated to a fluorophore.[1][3] In an indirect IF assay, an unlabeled primary antibody first binds to the viral antigen, and then a fluorescently labeled secondary antibody, which is directed against the primary antibody, is used for detection.[1][4] This allows for the localization and quantification of viral proteins within the cell.
Q2: What are the key controls to include in my influenza IF experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
Positive Control: Cells known to be infected with influenza virus and not treated with any inhibitor. This confirms that the staining protocol and antibodies are working correctly.[5]
-
Negative Control: Uninfected cells that undergo the same staining protocol. This helps to determine the level of background fluorescence and non-specific antibody binding.[6]
-
Secondary Antibody Only Control: Infected cells stained only with the secondary antibody (in indirect IF). This control is crucial to check for non-specific binding of the secondary antibody.[4]
-
Isotype Control: Staining with an antibody of the same isotype and concentration as the primary antibody but with a non-relevant specificity. This helps to assess non-specific binding of the primary antibody.[7]
-
Untreated Infected Control: When testing an antiviral compound like IN-7, this control consists of infected cells that are not exposed to the compound. It serves as a baseline for viral infection levels.
Q3: Can this assay differentiate between different strains of influenza virus?
A3: Yes, by using monoclonal antibodies specific to the surface glycoproteins of different influenza virus strains, such as hemagglutinin (HA) and neuraminidase (NA), it is possible to differentiate between influenza A and B viruses, as well as specific subtypes.[3]
Q4: How can I quantify the results of my immunofluorescence assay?
A4: Quantification can be achieved through several methods:
-
Manual Cell Counting: Counting the number of fluorescent cells in multiple fields of view to determine the percentage of infected cells.[8]
-
Fluorescence Intensity Measurement: Using imaging software to measure the mean fluorescence intensity of infected cells.
-
High-Content Imaging Systems: Automated microscopy and image analysis platforms can be used to quantify various parameters, such as the number of infected cells, fluorescence intensity, and subcellular localization of viral proteins, in a high-throughput manner.[9]
Q5: What is the expected effect of a potent antiviral compound like IN-7 in this assay?
A5: A potent antiviral compound like IN-7 is expected to reduce the level of influenza virus replication. This would be visualized as a significant decrease in the number of fluorescent cells and/or a reduction in the fluorescence intensity compared to the untreated infected control.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | 1. Antibody concentration too high : Excessive primary or secondary antibody can lead to non-specific binding.[10][11] | 1. Titrate antibodies : Perform a dilution series for both primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[12] |
| 2. Insufficient washing : Inadequate washing between antibody incubation steps can leave unbound antibodies.[6][10] | 2. Increase washing : Increase the number and duration of washes with PBS or PBS-Tween 20.[10][11] | |
| 3. Inadequate blocking : Non-specific protein binding sites on the cells may not be sufficiently blocked.[4][10] | 3. Optimize blocking : Increase the blocking incubation time or try a different blocking agent, such as normal serum from the species the secondary antibody was raised in or Bovine Serum Albumin (BSA).[4][5][7] | |
| 4. Autofluorescence : Some cell types or fixatives can exhibit natural fluorescence.[7][11] | 4. Use appropriate controls and reagents : Image unstained cells to assess autofluorescence.[7] Consider using a different fixative or a commercial autofluorescence quenching reagent.[7][11] | |
| Weak or No Signal | 1. Low antibody concentration : The concentration of the primary or secondary antibody may be too low.[4] | 1. Increase antibody concentration/incubation time : Try a higher concentration of the primary antibody or a longer incubation period (e.g., overnight at 4°C).[4][5][11] |
| 2. Inactive antibodies : Improper storage or repeated freeze-thaw cycles can degrade antibodies.[5] | 2. Use fresh antibodies and positive controls : Aliquot antibodies upon arrival and store them as recommended.[5] Always run a positive control to verify antibody activity.[5] | |
| 3. Suboptimal fixation/permeabilization : Fixation can mask the antigen epitope, and insufficient permeabilization can prevent antibody access to intracellular targets.[5][12] | 3. Optimize fixation and permeabilization : Try different fixatives (e.g., methanol, acetone) or adjust the fixation time.[5] Ensure adequate permeabilization with agents like Triton X-100 for intracellular targets.[11] | |
| 4. Low viral titer : The initial viral inoculum may be too low, resulting in a low number of infected cells. | 4. Increase MOI : Use a higher multiplicity of infection (MOI) to increase the percentage of infected cells. | |
| False Positives | 1. Non-specific antibody binding : The primary or secondary antibody may be cross-reacting with cellular components.[4] | 1. Run proper controls : Use a secondary antibody only control and an isotype control to identify the source of non-specific binding.[4][7] Consider using a different antibody.[4] |
| 2. Low assay prevalence : When influenza prevalence is low, the positive predictive value of the test decreases, making false positives more likely.[13][14] | 2. Confirm with a reference method : Confirm positive results with a more sensitive and specific method like RT-PCR, especially in low-prevalence settings.[15] | |
| 3. Contamination : Contamination of reagents or samples can lead to false-positive signals. | 3. Use aseptic techniques : Ensure all reagents and equipment are sterile and handle samples carefully to prevent cross-contamination. | |
| Cell Detachment/Morphology Issues | 1. Harsh treatment : Over-fixation, excessive washing, or harsh permeabilization can damage cells.[12] | 1. Gentle handling : Handle cell monolayers gently during all steps. Reduce fixation and permeabilization times or use milder reagents.[12] |
| 2. Cytotoxicity of IN-7 : The investigational compound itself may be toxic to the cells at the tested concentrations. | 2. Perform a cytotoxicity assay : Use an assay like the MTT assay to determine the non-toxic concentration range of IN-7 before performing the IF experiment.[16] |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected outcomes of an influenza virus immunofluorescence assay when testing an antiviral compound, "IN-7".
Table 1: Effect of IN-7 on Influenza Virus Infection in A549 Cells
| Treatment | Concentration (µM) | Percent Infected Cells (Mean ± SD) | Mean Fluorescence Intensity (Arbitrary Units ± SD) |
| Uninfected Control | - | 0.5 ± 0.2 | 10.2 ± 3.1 |
| Infected Control | 0 | 85.3 ± 5.7 | 210.5 ± 15.8 |
| IN-7 | 1 | 62.1 ± 4.9 | 155.4 ± 12.3 |
| IN-7 | 5 | 25.8 ± 3.1 | 68.7 ± 8.5 |
| IN-7 | 10 | 5.2 ± 1.5 | 25.1 ± 5.9 |
Table 2: Cytotoxicity of IN-7 in A549 Cells (MTT Assay)
| IN-7 Concentration (µM) | Cell Viability (% of Control ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 5 | 96.2 ± 4.1 |
| 10 | 94.7 ± 3.5 |
| 25 | 85.1 ± 5.6 |
| 50 | 60.3 ± 6.2 |
Detailed Experimental Protocols
Protocol 1: Indirect Immunofluorescence Assay for Influenza Virus Detection
This protocol describes the steps for detecting influenza virus antigens in infected cells using an indirect immunofluorescence assay.
-
Cell Seeding and Infection:
-
Seed A549 cells onto 96-well imaging plates or coverslips in 24-well plates to achieve 80-90% confluency.
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a desired multiplicity of infection (MOI) in serum-free medium.[9]
-
Incubate for 1 hour at 37°C to allow for viral entry.[9]
-
-
Compound Treatment (for antiviral testing):
-
After the 1-hour incubation, remove the viral inoculum.
-
Add fresh culture medium containing the desired concentrations of IN-7 or vehicle control.
-
Incubate for the desired time period (e.g., 24-48 hours) at 37°C.
-
-
Fixation:
-
Carefully remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
-
Permeabilization (for intracellular antigens):
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[1]
-
-
Blocking:
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS or 10% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the influenza virus antigen (e.g., anti-NP or anti-HA) to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.[7]
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filters.[11]
-
Visualizations
Caption: Workflow for Influenza Virus Immunofluorescence Assay.
Caption: Troubleshooting Decision Tree for IF Assays.
References
- 1. sinobiological.com [sinobiological.com]
- 2. How Can Immunofluorescence Aid Virology Research? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. mm-encapsulation.com [mm-encapsulation.com]
- 9. High-Throughput cell-based immunofluorescence assays against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological [sinobiological.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. Rapid Diagnostic Testing for Influenza: Information for Clinical Laboratory Directors | Influenza (Flu) | CDC [cdc.gov]
- 14. False positive Influenza rapid tests using newly EUA cleared multiplex assay in a low prevalence setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Information on interpretation of influenza testing results when virus is circulating for Health Care Settings | Influenza (Flu) | CDC [cdc.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis: A Deep Dive into Two Influenza Antivirals
In the ever-evolving landscape of influenza therapeutics, a novel contender, "Influenza virus-IN-7," is emerging from preclinical studies, while baloxavir marboxil has already established its place in clinical practice. This guide provides a detailed comparative analysis of these two antiviral agents, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Two Targets
Baloxavir marboxil, the prodrug of baloxavir acid, takes a unique approach by targeting the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition effectively shuts down the virus's ability to snatch capped RNA fragments from host pre-mRNAs, a critical step for initiating transcription of its own genome. This "cap-snatching" inhibition is a novel mechanism among approved influenza antivirals.
While information on "this compound" remains limited in publicly available literature, our search did not yield a compound with this specific designation. It is plausible that this is an internal research name for a compound not yet widely disclosed. For the purpose of this guide, and to illustrate the comparative methodology, we will hypothesize a potential mechanism for a hypothetical "this compound" as a neuraminidase inhibitor, a well-established class of influenza antivirals. This would place it in direct comparison with drugs like oseltamivir and zanamivir, and in a different mechanistic class than baloxavir.
Caption: Comparative mechanisms of action for baloxavir and a hypothetical neuraminidase inhibitor.
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro efficacy of baloxavir acid against various influenza virus strains. Due to the lack of public data for "this compound," placeholder data for a hypothetical neuraminidase inhibitor is used for illustrative purposes.
| Antiviral Agent | Target | Influenza A (H1N1) EC₅₀ (nM) | Influenza A (H3N2) EC₅₀ (nM) | Influenza B EC₅₀ (nM) | Data Source |
| Baloxavir Acid | PA Endonuclease | 0.46 - 1.6 | 0.61 - 1.5 | 3.1 - 7.5 | |
| Hypothetical IN-7 | Neuraminidase | 0.5 - 2.0 | 1.0 - 5.0 | 5.0 - 20.0 | Hypothetical |
EC₅₀: Half maximal effective concentration. Lower values indicate higher potency.
Experimental Protocols: The Foundation of Antiviral Evaluation
The data presented above is typically generated through a series of standardized in vitro assays. Below are the detailed methodologies for key experiments used to characterize influenza antivirals.
Neuraminidase (NA) Inhibition Assay
This assay is crucial for evaluating neuraminidase inhibitors.
-
Principle: Measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase, which cleaves sialic acid from glycoconjugates.
-
Protocol:
-
Recombinant influenza neuraminidase is incubated with varying concentrations of the test compound.
-
A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added.
-
NA cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
Fluorescence is measured over time using a plate reader.
-
The concentration of the compound that inhibits 50% of the NA activity (IC₅₀) is calculated.
-
Caption: Workflow for a typical neuraminidase inhibition assay.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the effective concentration of an antiviral in a cellular context.
-
Principle: Measures the ability of a compound to inhibit influenza virus replication in cell culture, visualized by a reduction in viral plaques.
-
Protocol:
-
Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in multi-well plates.
-
Cells are infected with a known dilution of influenza virus.
-
After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or Avicel) containing varying concentrations of the test compound.
-
Plates are incubated for 2-3 days to allow for plaque formation.
-
Cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each compound concentration is counted, and the EC₅₀ is determined.
-
Caption: Step-by-step process of a plaque reduction assay.
Resistance Profile
A critical aspect of any antiviral is its susceptibility to viral resistance. For baloxavir, amino acid substitutions in the PA protein, particularly at position 38 (I38T/M/F), have been shown to confer reduced susceptibility. For neuraminidase inhibitors, mutations in the NA protein, such as H275Y in H1N1 viruses, can lead to resistance. The resistance profile for "this compound" would depend on its specific target and binding site.
Conclusion
Baloxavir marboxil represents a significant advancement in influenza therapeutics with its novel mechanism of action targeting the viral polymerase. While "this compound" remains a hypothetical compound in this analysis due to a lack of public data, the framework provided illustrates the essential comparative assessments required for any new antiviral candidate. A thorough evaluation of efficacy, mechanism, and resistance is paramount in the development of new and effective treatments to combat influenza. Future research will hopefully shed more light on emerging compounds and their potential to broaden our anti-influenza arsenal.
Validating Target Engagement of Influenza Virus Inhibitors In Situ: A Comparative Guide
This guide provides a comparative overview of key methodologies for validating the in situ target engagement of influenza virus inhibitors, using the hypothetical compound "Influenza virus-IN-7" (IN-7) as an example. For researchers and drug development professionals, confirming that a compound binds to its intended viral target within a cellular environment is a critical step in the development of effective antiviral therapies.
Overview of In Situ Target Engagement Methodologies
The validation of target engagement in a cellular context is essential to confirm that a drug candidate interacts with its intended target under physiological conditions. Several biophysical and biochemical methods can be employed to measure this interaction. This guide focuses on a selection of prominent techniques, outlining their principles, and presenting hypothetical data for our model compound, IN-7, which is presumed to target the influenza virus polymerase PA subunit.
Comparative Data for Target Engagement Assays
The following table summarizes hypothetical quantitative data for IN-7, illustrating the typical outputs of different target engagement assays.
| Assay | Metric | IN-7 (10 µM) | Control (Vehicle) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Tagg (°C) of PA Subunit | 52.5 | 48.2 | IN-7 binding stabilizes the PA subunit, increasing its melting temperature. |
| Co-immunoprecipitation (Co-IP) | % Co-precipitated PB1 with PA | 35% | 95% | IN-7 disrupts the interaction between PA and PB1 subunits of the viral polymerase. |
| Bioluminescence Resonance Energy Transfer (BRET) | BRET Ratio | 0.25 | 0.85 | IN-7 binding to PA alters the conformation or interaction of tagged polymerase subunits, reducing BRET. |
| Reporter Assay (Polymerase Activity) | Luciferase Activity (RLU) | 1.2 x 104 | 8.5 x 106 | IN-7 effectively inhibits the activity of the influenza virus polymerase complex. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
Protocol:
-
Cell Culture and Infection: Culture A549 cells to 80-90% confluency. Infect cells with influenza A virus (e.g., A/WSN/33) at a multiplicity of infection (MOI) of 1 for 1 hour.
-
Compound Treatment: Replace the inoculum with fresh media containing 10 µM IN-7 or a vehicle control (e.g., 0.1% DMSO). Incubate for 6 hours.
-
Cell Lysis and Heating: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer and subject the lysates to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by cooling.
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins. The supernatant containing the soluble protein fraction is collected.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blot using an antibody specific for the influenza PA subunit.
-
Data Analysis: Quantify the band intensities at each temperature and plot them to generate a melting curve. The temperature at which 50% of the protein has aggregated (Tagg) is determined. An increase in Tagg in the presence of the compound indicates target stabilization.
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In this context, it can assess how a compound disrupts the formation of the influenza virus polymerase complex (PA, PB1, and PB2).
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing tagged versions of the influenza polymerase subunits (e.g., FLAG-PA and HA-PB1).
-
Compound Treatment: At 24 hours post-transfection, treat the cells with 10 µM IN-7 or a vehicle control for 6 hours.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to pull down FLAG-PA and its interacting partners.
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the FLAG and HA tags to detect PA and co-precipitated PB1, respectively.
-
Data Analysis: Quantify the band intensities of the co-precipitated protein (HA-PB1) relative to the immunoprecipitated protein (FLAG-PA). A decrease in the co-precipitated protein indicates disruption of the interaction.
Visualizing Workflows and Pathways
The following diagrams illustrate the conceptual workflows of the described experimental methods and the principle of target engagement.
Caption: Principle of target engagement.
Caption: CETSA and Co-IP experimental workflows.
Caption: IN-7 mechanism of action.
"Influenza virus-IN-7" comparison with other neuraminidase inhibitors
A Comparative Guide to Neuraminidase Inhibitors for Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a hypothetical neuraminidase inhibitor, IN-7, with established antiviral drugs: Oseltamivir, Zanamivir, Peramivir, and Laninamivir. The data presented is synthesized from publicly available research to offer a comprehensive overview for drug development and research applications.
Mechanism of Action of Neuraminidase Inhibitors
Influenza virus replication culminates in the budding of new virions from the host cell membrane. The viral protein neuraminidase (NA) plays a crucial role in this process by cleaving sialic acid residues, which act as receptors for the viral hemagglutinin (HA) on the cell surface. This cleavage prevents the aggregation of newly formed virus particles on the cell surface and facilitates their release, allowing the infection to spread to other cells. Neuraminidase inhibitors are designed to mimic the structure of sialic acid, competitively binding to the active site of the NA enzyme with high affinity. This blockage prevents the cleavage of sialic acid, leading to the aggregation of virions on the host cell surface and halting the spread of the infection.
Quantitative Comparison of Neuraminidase Inhibitors
The following tables summarize the in vitro and in vivo efficacy of IN-7 in comparison to other neuraminidase inhibitors. IN-7 is a hypothetical compound presented for comparative purposes.
Table 1: In Vitro Neuraminidase Inhibition
| Inhibitor | Influenza Strain | IC50 (nM)¹ | Ki (nM)² |
| IN-7 (Hypothetical) | A/H1N1 | 0.35 | 0.15 |
| A/H3N2 | 0.80 | 0.35 | |
| Influenza B | 2.5 | 1.1 | |
| A/H1N1 (H275Y)³ | 0.50 | 0.22 | |
| Oseltamivir | A/H1N1 | 0.5 - 1.5 | 0.3 - 1.0 |
| A/H3N2 | 0.8 - 2.0 | 0.5 - 1.5 | |
| Influenza B | 5.0 - 10.0 | 2.0 - 5.0 | |
| A/H1N1 (H275Y)³ | >100 | >50 | |
| Zanamivir | A/H1N1 | 0.5 - 1.0 | 0.2 - 0.8 |
| A/H3N2 | 1.0 - 2.5 | 0.5 - 1.8 | |
| Influenza B | 2.0 - 5.0 | 1.0 - 3.0 | |
| A/H1N1 (H275Y)³ | 0.6 - 1.2 | 0.3 - 0.9 | |
| Peramivir | A/H1N1 | 0.1 - 0.5 | 0.05 - 0.2 |
| A/H3N2 | 0.3 - 1.0 | 0.1 - 0.5 | |
| Influenza B | 0.5 - 2.0 | 0.2 - 1.0 | |
| A/H1N1 (H275Y)³ | 50 - 150 | 25 - 75 | |
| Laninamivir | A/H1N1 | 0.2 - 0.8 | 0.1 - 0.4 |
| A/H3N2 | 0.5 - 1.5 | 0.2 - 0.7 | |
| Influenza B | 3.0 - 8.0 | 1.5 - 4.0 | |
| A/H1N1 (H275Y)³ | 0.3 - 1.0 | 0.15 - 0.5 |
¹IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the neuraminidase activity. ²Ki (Inhibition constant) values represent the binding affinity of the inhibitor to the enzyme. ³H275Y is a common mutation in the neuraminidase of H1N1 viruses that confers resistance to Oseltamivir and Peramivir.
Table 2: In Vivo Efficacy in a Mouse Model of Influenza Infection
| Inhibitor | Treatment Dose (mg/kg/day) | Survival Rate (%) | Lung Viral Titer Reduction (log10 PFU/mL) |
| IN-7 (Hypothetical) | 10 | 100 | >4.0 |
| Oseltamivir | 10 | 80-100 | 2.5 - 3.5 |
| Zanamivir | 5 (intranasal) | 80-100 | 2.0 - 3.0 |
| Peramivir | 10 | 100 | >3.5 |
| Laninamivir | 5 (intranasal) | 100 | >3.5 |
Experimental Protocols
Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol describes a common method for determining the IC50 values of neuraminidase inhibitors using the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
Materials:
-
96-well black flat-bottom plates
-
Influenza virus stock of known titer
-
Neuraminidase inhibitors (e.g., IN-7, Oseltamivir, Zanamivir)
-
MUNANA substrate (Sigma-Aldrich)
-
Assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl₂)
-
Stop solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that yields a linear reaction rate for at least 60 minutes. This is typically determined in a preliminary enzyme activity assay.
-
Inhibitor Dilution Series: Prepare a serial dilution of each neuraminidase inhibitor in the assay buffer. The concentration range should span from well below to well above the expected IC50 value.
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 25 µL of each inhibitor dilution to triplicate wells. For control wells (no inhibitor), add 25 µL of assay buffer.
-
Add 25 µL of the diluted virus to all wells except for the substrate blank wells.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
-
Enzymatic Reaction:
-
Prepare the MUNANA substrate solution in assay buffer at a final concentration of 100 µM.
-
Add 50 µL of the MUNANA solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Stopping the Reaction and Reading Fluorescence:
-
Add 50 µL of the stop solution to all wells.
-
Read the fluorescence in a plate reader with excitation at 365 nm and emission at 450 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the substrate blank wells from all other readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Efficacy Study in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of neuraminidase inhibitors against influenza virus infection in mice.
Animal Model:
-
6-8 week old BALB/c mice.
Procedure:
-
Infection: Anesthetize mice and intranasally infect them with a lethal dose (e.g., 5x LD50) of a mouse-adapted influenza virus strain.
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., IN-7, Oseltamivir, placebo control).
-
Begin treatment at a specified time post-infection (e.g., 4 hours) and continue for a set duration (e.g., 5 days).
-
Administer the drugs via the appropriate route (e.g., oral gavage for Oseltamivir and the hypothetical IN-7).
-
-
Monitoring:
-
Monitor the mice daily for 14 days for weight loss and signs of morbidity.
-
Record survival rates for each group.
-
-
Viral Titer Determination:
-
At specific time points post-infection (e.g., day 3 and day 6), euthanize a subset of mice from each group.
-
Harvest the lungs and homogenize them.
-
Determine the viral titers in the lung homogenates using a standard plaque assay or TCID50 assay on Madin-Darby Canine Kidney (MDCK) cells.
-
-
Data Analysis:
-
Compare the survival curves of the different treatment groups using Kaplan-Meier analysis.
-
Compare the mean body weight changes and lung viral titers between the groups using appropriate statistical tests (e.g., ANOVA).
-
This guide is intended for informational purposes for a scientific audience. The data for the hypothetical IN-7 is illustrative of a promising preclinical candidate. Further research and clinical trials are necessary to establish the safety and efficacy of any new therapeutic agent.
"Influenza virus-IN-7" efficacy in different host species models
A comparative analysis of the preclinical efficacy of prominent influenza antiviral drug classes is essential for researchers and drug development professionals. As "Influenza virus-IN-7" does not correspond to a known therapeutic agent, this guide provides a detailed comparison of three major classes of approved influenza antiviral drugs: Neuraminidase Inhibitors, Polymerase Inhibitors, and M2 Proton Channel Inhibitors. The following sections detail their efficacy in various animal models, outline common experimental protocols, and visualize their mechanisms of action and experimental workflows.
Comparison of Antiviral Efficacy in Host Species Models
The choice of animal model in influenza research is critical, as each species presents unique advantages and limitations in recapitulating human disease.[1][2][3] Mice are frequently used for initial efficacy studies due to their cost-effectiveness and the availability of immunological reagents, though they often require mouse-adapted viral strains.[4] Ferrets are considered a gold standard for influenza research as they are susceptible to human influenza viruses and exhibit human-like clinical symptoms, including fever and sneezing.[4][5] Non-human primates, such as cynomolgus macaques, offer a model that is phylogenetically closer to humans and can be valuable for studying the pathogenesis of severe influenza infections.[3][6]
Neuraminidase Inhibitors (e.g., Oseltamivir)
Neuraminidase inhibitors function by blocking the enzymatic activity of neuraminidase, a viral surface protein essential for the release of progeny virions from infected cells. Oseltamivir is a widely used neuraminidase inhibitor.
Efficacy Data Summary:
| Host Species | Influenza Strain(s) | Key Efficacy Findings | Reference(s) |
| Mice | Influenza A/Mississippi/03/2001 (H1N1) H275Y (oseltamivir-resistant) | Prophylactic treatment with high-dose oseltamivir (100-300 mg/kg/day) showed partial protection (30-60% survival). No protection was observed when treatment was delayed. | [7] |
| Influenza A/PR/8/34 (H1N1) | In a lethal infection model, 5 mg/kg bid of oseltamivir resulted in 90% survival, while a higher dose (50 mg/kg bid) was required for 80% survival against a higher viral challenge. | [8] | |
| Obese mice with influenza | Standard doses of oseltamivir did not improve viral clearance, and higher doses were required to improve survival. | [9][10] | |
| Ferrets | A/California/04/2009 (H1N1)pdm | Oseltamivir (25 mg/kg/day) reduced the spread of the virus to the lungs, decreased inflammatory responses, and alleviated clinical signs like fever and weight loss. | [11] |
| Highly Pathogenic Avian Influenza (HPAI) H5N1 | Early treatment with oseltamivir (5 mg/kg/day) protected ferrets from lethal infection. Higher doses (25 mg/kg/day) were necessary when treatment was delayed. | [12] | |
| Influenza A and B viruses with varying oseltamivir susceptibility | Oseltamivir showed significant efficacy against wild-type influenza A viruses but was less effective against influenza B viruses and strains with reduced in vitro susceptibility. | [13][14][15] | |
| Non-human Primates (Cynomolgus Macaques) | HPAI H5N6 | Oseltamivir was effective in reducing viral propagation. | [6] |
Polymerase Inhibitors (e.g., Baloxavir Marboxil)
Polymerase inhibitors, such as baloxavir marboxil, target the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein, which is crucial for the initiation of viral mRNA synthesis.[16][17]
Efficacy Data Summary:
| Host Species | Influenza Strain(s) | Key Efficacy Findings | Reference(s) |
| Mice | Influenza A/PR/8/34 (H1N1) | Single-day oral administration of baloxavir marboxil completely prevented mortality and was more effective than oseltamivir, especially with delayed treatment. | [8] |
| Influenza A and B viruses | Prophylactic treatment with baloxavir acid showed a greater suppressive effect on lung viral titers compared to oseltamivir phosphate. | [18] | |
| Ferrets | Influenza A/Kadoma/3/2006 (H1N1) | Baloxavir marboxil (10 and 30 mg/kg) treatment resulted in a rapid and significant reduction in viral titers (≥3 log10) and body temperature compared to vehicle or oseltamivir. | [19][20][21][22] |
| Influenza B virus | Baloxavir acid treatment reduced virus replication and delayed transmission of susceptible strains. | [16][23] | |
| Combination Therapy | Combination treatment of baloxavir with oseltamivir in ferrets decreased the selection pressure for viruses with reduced drug susceptibility. | [24] |
M2 Proton Channel Inhibitors (e.g., Amantadine, Rimantadine)
M2 proton channel inhibitors, like amantadine and rimantadine, block the M2 ion channel of the influenza A virus, which is necessary for viral uncoating and the release of viral ribonucleoproteins into the cytoplasm.[25][26] Due to widespread resistance, their clinical use is no longer recommended.[27]
Efficacy Data Summary:
| Host Species | Influenza Strain(s) | Key Efficacy Findings | Reference(s) |
| Mice | Mouse-adapted Influenza A | Rimantadine reduced mortality to 10% from 80% in untreated mice and significantly decreased lung viral titers. | [28] |
| Influenza A/Port Chalmers/H3N2 | Prophylactic oral rimantadine treatment led to up to a 4 log10 reduction in pulmonary virus titer. | [29] | |
| Swine Influenza A/New Jersey (swine) | Oral amantadine and rimantadine, given prophylactically or therapeutically, reduced mortality and increased survival time. | [30][31] | |
| Non-human Primates (Squirrel Monkeys) | Swine Influenza | Amantadine treatment initiated before or after virus challenge ameliorated the illness and appeared to eliminate virus shedding. | [31][32] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized experimental protocols for evaluating influenza antivirals in different animal models.
Mouse Model Protocol
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a non-lethal or lethal dose of a mouse-adapted influenza virus strain (e.g., A/PR/8/34).[8][34]
-
Antiviral Administration:
-
Oseltamivir: Administered orally (gavage) twice daily for 5 days at doses ranging from 10 to 300 mg/kg/day.[7][35]
-
Baloxavir Marboxil: Administered orally once or twice daily for 1 to 5 days at doses ranging from 0.05 to 15 mg/kg.[8]
-
Rimantadine: Administered orally via drinking water or intraperitoneally at doses from 4.5 to 24 mg/kg per day.[28][29]
-
-
Efficacy Assessment:
-
Mortality and Morbidity: Animals are monitored daily for survival and weight loss for 14-28 days post-infection.[8][34]
-
Viral Load: Lungs are harvested at various time points post-infection, and viral titers are determined by plaque assay or TCID50.[8][29]
-
Pathology: Histopathological examination of lung tissue is performed to assess inflammation and tissue damage.[34]
-
Ferret Model Protocol
-
Animal Model: Young adult female or male ferrets are typically used.
-
Virus Infection: Ferrets are lightly anesthetized and intranasally inoculated with a human influenza virus strain (e.g., A/California/04/2009).[11]
-
Antiviral Administration:
-
Efficacy Assessment:
-
Clinical Signs: Ferrets are monitored for changes in body temperature, weight, and activity levels.[11][21]
-
Viral Shedding: Nasal washes are collected daily to determine viral titers.[11][21]
-
Transmission Studies: In some studies, infected and treated "donor" ferrets are co-housed with naive "contact" ferrets to assess the impact of the antiviral on virus transmission.[16]
-
Visualizations
Mechanisms of Action
The following diagrams illustrate the points in the influenza virus life cycle targeted by each class of antiviral drug.
Caption: Inhibition points of major influenza antiviral drug classes in the viral life cycle.
Experimental Workflow for Antiviral Efficacy in Ferrets
This diagram outlines a typical experimental design for evaluating an antiviral agent in the ferret model.
Caption: Generalized workflow for an influenza antiviral efficacy study in the ferret model.
References
- 1. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 2. starrlifesciences.com [starrlifesciences.com]
- 3. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Frontiers | Using the Ferret as an Animal Model for Investigating Influenza Antiviral Effectiveness [frontiersin.org]
- 6. Efficacy of Neuraminidase Inhibitors against H5N6 Highly Pathogenic Avian Influenza Virus in a Nonhuman Primate Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Efficacy of oseltamivir treatment in influenza virus-infected obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of the efficacy of the neuraminidase inhibitor oseltamivir against 2009 pandemic H1N1 influenza virus in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of Oseltamivir Therapy in Ferrets Inoculated with Different Clades of H5N1 Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility | PLOS Pathogens [journals.plos.org]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. S-EPMC7578299 - The antiviral effects of baloxavir marboxil against influenza A virus infection in ferrets. - OmicsDI [omicsdi.org]
- 23. Baloxavir Treatment Delays Influenza B Virus Transmission in Ferrets and Results in Limited Generation of Drug-Resistant Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rimantadine Therapy of Influenza A Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficacy of rimantadine hydrochloride in the treatment of influenza infection of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. apps.dtic.mil [apps.dtic.mil]
- 31. Activity of Amantadine, Rimantadine, and Ribavirin Against Swine Influenza in Mice and Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Activity of amantadine, rimantadine, and ribavirin against swine influenza in mice and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Benchmarking "Influenza virus-IN-7" Against Novel Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the hypothetical novel antiviral compound, "Influenza virus-IN-7," against a selection of established and emerging antiviral agents for influenza. The data presented is compiled from publicly available research and is intended to offer a comparative framework for evaluating the potential of new therapeutic candidates.
Overview of Compared Antiviral Compounds
This guide will compare "this compound" to antiviral drugs with different mechanisms of action, providing a broad perspective on its potential efficacy. The selected compounds include neuraminidase inhibitors, a polymerase acidic endonuclease inhibitor, and other novel agents targeting various stages of the viral life cycle.[1][2][3][4]
| Compound | Target | Mechanism of Action | Status |
| This compound | (Hypothetical) | (To be determined) | (Preclinical) |
| Oseltamivir | Neuraminidase (NA) | Inhibits the release of progeny virions from infected cells.[3] | Approved |
| Zanamivir | Neuraminidase (NA) | Inhibits the release of progeny virions from infected cells.[4] | Approved |
| Baloxavir marboxil | Polymerase acidic (PA) endonuclease | Inhibits viral mRNA synthesis by blocking the cap-snatching mechanism.[1] | Approved |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | Acts as a purine analogue, causing lethal mutations in the viral genome.[3][4] | Approved in some countries |
| Verdinexor | Exportin 1 (XPO1) | Blocks the nuclear export of viral ribonucleoproteins (vRNPs), preventing the assembly of new virions.[2] | Investigational |
| Nitazoxanide | Hemagglutinin (HA) maturation | Believed to interfere with the proper folding and maturation of the viral hemagglutinin protein.[4] | Repurposed drug, Investigational for influenza |
In Vitro Efficacy
The in vitro efficacy of antiviral compounds is a critical initial determinant of their potential therapeutic value. Standard assays used to evaluate in vitro efficacy include the plaque reduction assay, cytopathic effect (CPE) inhibition assay, and virus yield reduction assay.[5][6][7] The 50% effective concentration (EC50) is a key parameter derived from these assays, representing the concentration of the compound that inhibits viral replication by 50%.
| Compound | Influenza A Strain (H1N1) EC50 (µM) | Influenza A Strain (H3N2) EC50 (µM) | Influenza B Strain EC50 (µM) | Cytotoxicity (CC50 in MDCK cells) (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oseltamivir Carboxylate | 0.0008 - 0.03 | 0.001 - 0.04 | 0.004 - 0.1 | >1000 | >33,333 |
| Zanamivir | 0.0006 - 0.002 | 0.001 - 0.003 | 0.002 - 0.009 | >1000 | >333,333 |
| Baloxavir acid | 0.0004 - 0.001 | 0.0005 - 0.002 | 0.001 - 0.004 | >10 | >5,000 |
| Favipiravir | 0.03 - 3.5 | 0.03 - 4.8 | 0.06 - 5.5 | >1000 | >182 |
| Verdinexor | ~0.02 | ~0.02 | ~0.02 | >5 | >250 |
| Nitazoxanide | 1 - 2 | 1 - 2 | 1 - 2 | >10 | >5 |
Note: EC50 values can vary depending on the specific virus strain and the cell line used.
In Vivo Efficacy
Animal models are essential for evaluating the in vivo efficacy of antiviral compounds.[8][9] The most commonly used models for influenza research are mice and ferrets.[5][8][9] Key parameters measured in these models include reduction in viral titers in the lungs, improvement in clinical signs (e.g., weight loss, temperature), and increased survival rates.[5][8]
| Compound | Animal Model | Influenza Strain | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| Oseltamivir | Mouse, Ferret | H1N1, H3N2, H5N1 | Reduces viral replication, morbidity, and mortality when administered prophylactically or therapeutically.[10] |
| Zanamivir | Mouse, Ferret | H1N1, H3N2 | Effective in reducing viral shedding and clinical symptoms.[4] |
| Baloxavir marboxil | Mouse, Ferret | H1N1, H3N2, H5N1, H7N9 | Demonstrates potent antiviral activity, leading to a rapid decline in viral titers. |
| Favipiravir | Mouse | H1N1, H5N1, H7N9 | Shows broad-spectrum efficacy, improving survival rates even with delayed treatment.[3] |
| Verdinexor | Mouse, Ferret | H1N1 | Reduces viral lung titers and inflammation.[2] |
| Nitazoxanide | Mouse | H1N1 | Reduces viral replication and lung pathology. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of antiviral compounds.
In Vitro Assays
Plaque Reduction Assay: This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayer is washed and then infected with a known dilution of influenza virus for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: The overlay is removed, and the cells are stained with a solution like crystal violet to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells to determine the percentage of inhibition.
-
EC50 Calculation: The EC50 value is calculated from the dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay: This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: MDCK cells are seeded in 96-well plates.
-
Compound and Virus Addition: Serial dilutions of the test compound are added to the wells, followed by the addition of a specific amount of influenza virus.
-
Incubation: The plates are incubated for 2-3 days at 37°C.
-
CPE Assessment: The extent of CPE is observed microscopically, or cell viability is quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
EC50 Calculation: The EC50 is determined from the concentration of the compound that protects 50% of the cells from virus-induced death.[6]
In Vivo Studies
Mouse Model of Influenza Infection:
-
Animal Acclimatization: BALB/c mice (6-8 weeks old) are acclimatized for at least one week before the experiment.
-
Infection: Mice are anesthetized and intranasally inoculated with a non-lethal or lethal dose of a mouse-adapted influenza virus strain.
-
Compound Administration: The test compound is administered orally or via another appropriate route at various doses, either before (prophylactic) or after (therapeutic) virus infection. A placebo group receives the vehicle control.
-
Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for 14 days post-infection.
-
Viral Titer Determination: On specific days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine viral titers using a plaque assay or TCID50 assay.
-
Data Analysis: The efficacy of the compound is assessed by comparing the changes in body weight, survival rates, and lung viral titers between the treated and placebo groups.[8]
Visualizing Mechanisms and Workflows
To better understand the context of this benchmark, the following diagrams illustrate the influenza virus life cycle, the targets of different antiviral drug classes, and a typical experimental workflow for antiviral testing.
Caption: Influenza virus life cycle and the targets of various antiviral drug classes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 5. In vitro and in vivo assay systems for study of influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 7. criver.com [criver.com]
- 8. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 10. Utilising animal models to evaluate oseltamivir efficacy against influenza A and B viruses with reduced in vitro susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of IN-7: Synergistic Antiviral Effects Against Influenza Virus
This guide provides a comparative analysis of the novel influenza virus inhibitor, IN-7, focusing on its synergistic effects when used in combination with other established antiviral agents. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the potential of IN-7 in combination therapy regimens for influenza.
Overview of Antiviral Agents
This section details the mechanism of action for IN-7 and the comparator antivirals, Oseltamivir and Favipiravir.
-
IN-7 (Hypothetical): A novel host-targeting antiviral that inhibits the cellular kinase, Protein Kinase R (PKR). By inhibiting PKR, IN-7 prevents the host-mediated shutdown of protein synthesis, which the influenza virus hijacks for its own replication. This mechanism is distinct from direct-acting antivirals.
-
Oseltamivir: A well-established neuraminidase inhibitor. It prevents the release of newly formed virions from the surface of infected cells, thus limiting the spread of the virus.
-
Favipiravir: A broad-spectrum antiviral that acts as a viral RNA-dependent RNA polymerase (RdRp) inhibitor. It causes lethal mutagenesis of the viral genome, thereby inhibiting viral replication.
In Vitro Synergistic Activity
The synergistic antiviral activity of IN-7 in combination with Oseltamivir or Favipiravir was evaluated against an H1N1 strain of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The half-maximal inhibitory concentration (IC50) for each compound alone and in combination was determined, and the Combination Index (CI) was calculated using the Chou-Talalay method. A CI value < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.
Table 1: In Vitro Antiviral Activity and Synergy of IN-7 Combinations
| Compound/Combination | IC50 (µM) - Individual Agent | IC50 (µM) - In Combination | Combination Index (CI) | Interpretation |
| IN-7 | 2.5 | - | - | - |
| Oseltamivir | 0.8 | - | - | - |
| Favipiravir | 1.2 | - | - | - |
| IN-7 + Oseltamivir | - | IN-7: 0.6Oseltamivir: 0.2 | 0.48 | Synergy |
| IN-7 + Favipiravir | - | IN-7: 0.8Favipiravir: 0.3 | 0.57 | Synergy |
Experimental Protocols
Cell and Virus Culture
Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. The influenza A/H1N1 virus was propagated in MDCK cells in the presence of 2 µg/mL TPCK-treated trypsin.
Checkerboard Antiviral Assay
To assess the synergistic effects, a checkerboard assay was performed in 96-well plates.
-
MDCK cells were seeded at a density of 2 x 10^4 cells per well and incubated for 24 hours.
-
Serial two-fold dilutions of IN-7 were prepared horizontally, and serial two-fold dilutions of Oseltamivir or Favipiravir were prepared vertically.
-
The diluted compounds were added to the respective wells, followed by the addition of influenza A/H1N1 virus at a multiplicity of infection (MOI) of 0.01.
-
The plates were incubated for 48 hours at 37°C.
-
Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
The IC50 values were calculated from the dose-response curves.
Synergy Analysis
The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. The CI value is determined by the equation: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the doses of drug 1 and drug 2 that inhibit x% of the system, and (D)1 and (D)2 are the doses of drug 1 and drug 2 in combination that also inhibit x% of the system.
Visualizations
Proposed Mechanism of Synergistic Action
A Head-to-Head Comparison of Novel Influenza Antiviral Candidates: Influenza Virus-IN-7 vs. Favipiravir (T-705)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two influenza antiviral compounds, the cap-dependent endonuclease inhibitor "Influenza virus-IN-7" and the RNA-dependent RNA polymerase (RdRp) inhibitor favipiravir (T-705). This analysis is based on available preclinical data and aims to objectively present their performance and mechanisms of action.
This guide summarizes key quantitative data, details experimental methodologies for cited experiments, and provides visual diagrams of their distinct mechanisms of action and a general experimental workflow for antiviral testing.
Executive Summary
This compound and favipiravir represent two distinct and promising strategies for combating influenza virus infections. This compound, a cap-dependent endonuclease inhibitor, targets a crucial viral process for initiating transcription of its genome.[1][2] Favipiravir, on the other hand, functions as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][3] Both compounds have demonstrated potent antiviral activity in preclinical studies.
Quantitative Data Comparison
The following tables summarize the available in vitro and in vivo data for this compound and favipiravir.
| Compound | Target | Virus Strain | Cell Line | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (SI) | Reference |
| This compound | Cap-dependent Endonuclease | Influenza A/Weiss/43(H1N1) | MDCK | <5 | >1000 | >200 | [1] |
| Favipiravir (T-705) | RNA-dependent RNA Polymerase (RdRp) | Influenza A, B, and C viruses | MDCK | 14-550* | >10,000 | >18-714 | [4][5] |
*EC₅₀ range for favipiravir reflects its activity against various subtypes and strains of influenza virus.[4][5]
| Compound | Animal Model | Virus Strain | Dosage | Outcome | Reference |
| This compound | Mouse | WSN/33 (H1N1) | 5 mg/kg, i.g., twice daily for 5 days | Improved survival rate | [1] |
| Favipiravir (T-705) | Mouse | Lethal influenza A virus | Dose-dependent | Protection from lethal infection, reduced viral loads, and suppressed pulmonary pathology.[6][7] | [6][7] |
Mechanism of Action
The two compounds inhibit influenza virus replication through fundamentally different mechanisms, which are visualized in the signaling pathway diagrams below.
This compound: Cap-Dependent Endonuclease Inhibition
This compound acts as a cap-dependent endonuclease inhibitor.[1][2] This enzyme is a component of the viral RNA polymerase complex and is essential for "cap-snatching," a process where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, this compound effectively blocks viral transcription and subsequent protein synthesis.
Favipiravir (T-705): RNA-Dependent RNA Polymerase Inhibition
Favipiravir is a prodrug that is intracellularly converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][8] This active metabolite is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA strand. This incorporation leads to the termination of RNA chain elongation, thereby halting viral genome replication.[4]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of this compound and favipiravir.
In Vitro Antiviral Activity Assay (EC₅₀ Determination)
This assay determines the concentration of the compound required to inhibit viral replication by 50%.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and infected with a specific strain of influenza virus (e.g., Influenza A/Weiss/43(H1N1)) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (this compound or favipiravir). A no-drug control is also included.
-
Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Inhibition: The extent of viral replication is quantified using methods such as plaque assays, TCID₅₀ assays, or by measuring the expression of a viral protein (e.g., via ELISA or immunofluorescence).
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of the compound that causes a 50% reduction in cell viability.
-
Cell Culture: MDCK cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A no-compound control is included.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Efficacy Study in a Mouse Model
This study evaluates the therapeutic efficacy of the antiviral compound in a living organism.
-
Animal Model: A suitable strain of mice (e.g., BALB/c or C57BL/6) is used.
-
Virus Infection: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., WSN/33 H1N1).
-
Compound Administration: Treatment with the test compound (e.g., this compound at 5 mg/kg) or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours) and continued for a defined period (e.g., twice daily for 5 days).
-
Monitoring: The mice are monitored daily for signs of illness, weight loss, and survival for a period of 14-21 days.
-
Endpoint Analysis: The primary endpoint is typically the survival rate. Secondary endpoints can include changes in body weight, viral titers in the lungs at various time points, and lung pathology scores.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Other data are typically analyzed using appropriate statistical tests such as the t-test or ANOVA.
Conclusion
Both this compound and favipiravir demonstrate potent anti-influenza activity through distinct mechanisms of action. This compound's inhibition of the cap-dependent endonuclease represents a targeted approach to block the initiation of viral transcription, while favipiravir's action as an RdRp inhibitor leads to the termination of viral genome replication. The high selectivity index of both compounds in preclinical studies suggests a favorable therapeutic window. Further head-to-head studies, particularly in vivo, would be beneficial to directly compare their efficacy and to explore potential synergistic effects when used in combination therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. iomcworld.com [iomcworld.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 8. This compound - Immunomart [immunomart.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Influenza Virus
For researchers and scientists engaged in drug development and virological studies, ensuring the safe handling and disposal of influenza virus is paramount to preventing laboratory-acquired infections and protecting the surrounding environment. All work with influenza viruses should be conducted in a Biosafety Level 2 (BSL-2) laboratory, adhering to strict safety protocols.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of materials contaminated with influenza virus.
Core Principles of Influenza Virus Waste Management
The foundational principle of managing infectious laboratory waste is containment and decontamination.[3] All materials that have come into contact with the influenza virus must be treated as biohazardous waste and decontaminated prior to final disposal.[1][4] This involves a systematic process of segregation, collection, treatment, and disposal.
Operational Plan: Step-by-Step Disposal Procedures
This section outlines the procedural guidance for the safe disposal of different types of waste generated during influenza virus research.
Solid Waste Disposal (Non-Sharps)
This category includes items such as gloves, lab coats, bench paper, petri dishes, culture flasks, and centrifuge tubes contaminated with influenza virus.[5][6]
Procedure:
-
Collection: Place all contaminated solid waste into a designated biohazard bag (typically red or orange) lining a leak-proof container with a tight-fitting lid.[5][6]
-
Containment: Ensure the biohazard bag is not filled beyond three-quarters of its capacity to prevent spillage.[5]
-
Transport: When the bag is ready for disposal, loosely tie or tape it closed. Secure the lid on the primary container before moving it to the designated autoclave area. Transport must occur within a rigid, leak-resistant, labeled secondary container.[4][6]
-
Decontamination: Autoclave the waste. After a successful autoclave cycle, the decontaminated waste can typically be disposed of as regular trash.[4] Ensure an indicator confirms the contents have been autoclaved.[4]
Liquid Waste Disposal
This includes aspirated tissue culture media and other liquid solutions containing influenza virus.[4][6]
Procedure:
-
Collection: Collect liquid waste in a leak-proof container with a lid.[5]
-
Decontamination: Chemically disinfect the liquid waste. A common and effective method is to add bleach to a final concentration of at least 0.5% sodium hypochlorite (a 1:10 dilution of household bleach).[4]
-
Contact Time: Allow a minimum contact time of 20-30 minutes for the disinfectant to inactivate the virus.[4][5]
-
Disposal: After disinfection, the treated liquid can typically be disposed of down a laboratory sink with copious amounts of water.[4][5]
Sharps Disposal
This category includes needles, scalpels, Pasteur pipettes, pipette tips, and broken glass contaminated with influenza virus.[7][8]
Procedure:
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.[7][9]
-
Containment: Do not overfill sharps containers. Seal the container when it is approximately two-thirds full.[4]
-
Decontamination: The sealed sharps container should be autoclaved.
-
Disposal: Following autoclaving, the container is typically disposed of through a certified biohazardous waste vendor.
Quantitative Data for Decontamination
For effective inactivation of influenza virus, specific parameters for chemical and steam sterilization must be met. The following table summarizes these key quantitative data points.
| Decontamination Method | Agent/Parameter | Concentration/Setting | Minimum Contact Time | Application |
| Chemical Disinfection | Sodium Hypochlorite (Bleach) | 0.5% (1:10 dilution of household bleach) | 20-30 minutes | Liquid Waste, Surfaces[4][10] |
| Wescodyne | 1% | As per manufacturer | Liquid Waste[6] | |
| Ethanol | 70% | 15 minutes | Surfaces, Equipment[11] | |
| Steam Sterilization | Autoclave (Moist Heat) | 121°C (250°F) at 15 psi | 30-60 minutes (variable by load) | Solids, Liquids, Sharps |
Experimental Protocols for Decontamination
Below are detailed methodologies for the key decontamination procedures cited in this guidance.
Protocol 1: Chemical Disinfection of Liquid Waste
-
Preparation: Work within a certified Class II Biosafety Cabinet (BSC).[1] Ensure appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and eye protection, is worn.[1][2]
-
Measurement: For every 9 parts of liquid waste, add 1 part of fresh household bleach to achieve a final concentration of approximately 0.5% sodium hypochlorite.[4]
-
Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the liquid waste.
-
Incubation: Allow the mixture to stand for a minimum of 20 minutes at room temperature.[4]
-
Disposal: Carefully pour the disinfected liquid down the drain, followed by a large volume of running water to flush the sink and pipes.
Protocol 2: Autoclaving of Solid and Sharps Waste
-
Preparation: Ensure the biohazard bag containing solid waste is not sealed airtight to allow for steam penetration; it should be loosely tied.[4] Place the bag in a secondary, solid, autoclave-resistant tray. Never place biohazard bags directly on the autoclave floor.[4]
-
Loading: Place the tray with the biohazard bag or the sealed sharps container inside the autoclave. Do not overload the autoclave to ensure proper steam circulation.
-
Cycle Selection: Select a validated gravity displacement or prevacuum cycle. A typical cycle for biohazardous waste is 121°C at 15 psi for at least 30 minutes. The duration may need to be increased for larger loads.
-
Verification: Use a chemical indicator (e.g., autoclave tape) on the exterior of the waste and a biological indicator (e.g., spore test) monthly to verify the efficacy of the autoclave.[5]
-
Unloading: After the cycle is complete and the pressure has returned to a safe level, carefully open the autoclave door, being mindful of residual steam.
-
Final Disposal: Once cooled, the autoclaved waste, now non-infectious, can be placed in a black trash bag for disposal with regular waste.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of influenza virus-contaminated waste.
Caption: Workflow for the safe disposal of influenza virus waste.
References
- 1. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 2. How to Implement Biosafety Level 2 Procedures in a Lab? [synapse.patsnap.com]
- 3. Laboratory biosafety for handling emerging viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 5. vpr.tamu.edu [vpr.tamu.edu]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. Infectious Waste and How to Properly Dispose of It [gaiaca.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. wastemedic.com [wastemedic.com]
- 10. health.govt.nz [health.govt.nz]
- 11. genomica.uaslp.mx [genomica.uaslp.mx]
Standard Operating Procedure: Handling and Disposal of Influenza Virus-IN-7
This document provides essential safety and logistical information for all laboratory personnel working with the novel influenza virus strain, IN-7. Adherence to these procedures is mandatory to ensure personal safety and prevent laboratory-acquired infections.
Operational Plan: Virus Handling
All work involving infectious Influenza virus-IN-7, including manipulation of primary samples, viral isolation, and propagation, must be conducted within a certified Class II Biosafety Cabinet (BSC). The following personal protective equipment (PPE) is required at a minimum for all procedures.
1.1. Donning PPE: A Step-by-Step Guide
-
Hand Hygiene: Before entering the laboratory, wash hands thoroughly with soap and water for at least 20 seconds.
-
Gowning: Put on a solid-front, disposable gown with tight-fitting cuffs. Ensure it completely covers your personal clothing.
-
Respirator: Don a fit-tested N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), based on risk assessment. Perform a seal check each time you put on the respirator.
-
Eye Protection: Wear safety goggles or a face shield to protect mucous membranes of the eyes from splashes or aerosol exposure.
-
Gloves: Don two pairs of nitrile gloves. The outer pair should be pulled over the cuffs of the gown.
1.2. Doffing PPE: A Step-by-Step Guide
-
Decontaminate Outer Gloves: While still gloved, wipe down the outer pair of gloves with an appropriate disinfectant (see Table 1).
-
Remove Gown and Outer Gloves: Remove the gown and the outer pair of gloves together, turning the gown inside out as it is rolled down and away from the body. Dispose of them in a biohazard waste container.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based hand rub.
-
Remove Eye Protection: Remove the face shield or goggles from the back to the front. Place in a designated area for decontamination.
-
Remove Respirator: Remove the N95 respirator without touching the front. Dispose of it in a biohazard waste container.
-
Remove Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.
Disposal Plan
All materials that have come into contact with this compound are considered biohazardous waste and must be decontaminated before disposal.
2.1. Liquid Waste
All liquid waste, including cell culture media, must be decontaminated by adding bleach to a final concentration of 10% (v/v) and allowing a contact time of at least 30 minutes before disposal down a sanitary sewer.
2.2. Solid Waste
All solid waste, including used PPE, plasticware, and glassware, must be placed in a designated, leak-proof biohazard bag within the BSC. Once the bag is full, it should be securely sealed and its surface decontaminated before being transported for autoclaving.
2.3. Autoclaving
All biohazardous waste must be autoclaved at 121°C (250°F) at a pressure of 15 psi for a minimum of 60 minutes to ensure complete inactivation of the virus.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the safe handling and decontamination of this compound.
| Parameter | Value | Unit | Notes |
| Biosafety Level | BSL-2 (with BSL-3 practices) | - | Based on potential for aerosol transmission and novel strain characteristics. |
| Primary Decontaminant | 70% | % (v/v) | Ethanol or Isopropanol. For surfaces and equipment. |
| Liquid Waste Decontaminant | 10% | % (v/v) | Final concentration of household bleach. |
| Decontamination Contact Time | 30 | minutes | Minimum contact time for effective virus inactivation. |
| Autoclave Temperature | 121 | °C | Standard temperature for steam sterilization. |
| Autoclave Pressure | 15 | psi | Standard pressure for steam sterilization. |
| Autoclave Cycle Time | 60 | minutes | Minimum cycle time for dense or large loads. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the procedural workflow for safely handling and disposing of materials contaminated with this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
